molecular formula C7H9BrN2O B1381031 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol CAS No. 1289078-12-1

2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol

Cat. No.: B1381031
CAS No.: 1289078-12-1
M. Wt: 217.06 g/mol
InChI Key: VAZZBFYFAPHBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol is a useful research compound. Its molecular formula is C7H9BrN2O and its molecular weight is 217.06 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(5-bromopyridin-3-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-6-3-7(5-9-4-6)10-1-2-11/h3-5,10-11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZZBFYFAPHBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289078-12-1
Record name 2-[(5-bromopyridin-3-yl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Deep Dive into the Physicochemical Properties of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the calculated octanol-water partition coefficient (logP) and the topological polar surface area (TPSA) of the compound 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol. These two key physicochemical parameters are critical in the early stages of drug discovery and development, offering invaluable insights into a molecule's potential pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. This document will delve into the theoretical underpinnings of these parameters, the computational methodologies employed for their prediction, and the practical implications of the calculated values for researchers in the pharmaceutical sciences.

The Pivotal Role of Lipophilicity and Polarity in Drug Design

The journey of a drug from administration to its target site is a complex process governed by the molecule's intrinsic properties. Among the most influential of these are lipophilicity and polarity, which dictate how a compound interacts with the diverse environments within the human body.

Lipophilicity , quantified by the partition coefficient (logP), describes the equilibrium distribution of a compound between a lipid (non-polar) phase and an aqueous (polar) phase.[1] A molecule with a high logP is more lipid-soluble and will readily partition into lipid bilayers, such as cell membranes. Conversely, a low logP indicates a preference for aqueous environments like the blood plasma. The balance of lipophilicity is crucial; while a certain degree is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[1]

Polarity , often characterized by the polar surface area (PSA), is the sum of the surface areas of all polar atoms (primarily oxygen and nitrogen) in a molecule.[2] This parameter is a good indicator of a molecule's hydrogen bonding capacity and its overall polarity. A higher PSA is generally associated with lower membrane permeability, as more energy is required to shed the hydration shell of the polar groups to enter the lipophilic interior of a biological membrane.[2]

These two parameters are cornerstones of predictive models for oral bioavailability and central nervous system (CNS) penetration, most notably encapsulated in Lipinski's Rule of Five. This rule suggests that poor oral absorption or permeation is more likely when a compound has a logP greater than 5, more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, and a molecular weight over 500.[3][4]

Computational Methodologies for logP and PSA Prediction

Experimental determination of logP and PSA can be time-consuming and resource-intensive, particularly in the high-throughput screening phases of drug discovery. Consequently, robust and rapid in silico predictive models have become indispensable tools for medicinal chemists.

Calculating the Partition Coefficient: The XLogP3 Algorithm

A variety of computational methods exist for the prediction of logP, broadly categorized into atom-based, fragment-based, and property-based approaches. The XLogP3 algorithm is a well-regarded atom-additive method that calculates logP by summing the contributions of individual atoms and a set of correction factors.[5][6]

The core principle of XLogP3 involves classifying each atom in a molecule into one of 87 predefined atom/group types. These classifications are based on the element, its hybridization state, and its local chemical environment. The algorithm then uses a pre-calibrated model, derived from a large training set of compounds with experimentally determined logP values, to assign a lipophilicity contribution to each atom type.[5][7]

To enhance accuracy, XLogP3 incorporates correction factors that account for intramolecular interactions, such as hydrogen bonds, which can influence the overall lipophilicity of a molecule in a way that is not captured by simple atomic contributions.[8]

Caption: Workflow for calculating logP using the XLogP3 algorithm.

Determining the Polar Surface Area: The Topological Polar Surface Area (TPSA) Method

The Topological Polar Surface Area (TPSA) is a rapid and reliable method for calculating the polar surface area of a molecule. Unlike 3D PSA calculations that require the generation of a 3D molecular geometry, TPSA is calculated from the 2D topology of the molecule, making it significantly faster and suitable for large-scale virtual screening.[2][9]

The TPSA method is based on the summation of surface contributions of polar fragments within the molecule. The methodology involves identifying all polar atoms (oxygen and nitrogen) and their attached hydrogens and then summing up their pre-calculated surface contributions. These contributions are derived from a large database of drug-like molecules and are dependent on the atom type and its bonding pattern.[2][9]

The elegance of the TPSA approach lies in its simplicity and speed, providing results that are highly correlated with the more computationally intensive 3D PSA methods.[4]

Caption: Workflow for calculating TPSA based on fragment contributions.

Physicochemical Profile of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol

The compound 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol, with the canonical SMILES string C1=C(C=NC=C1Br)NCCO, was analyzed to determine its calculated logP and TPSA values.[2]

ParameterCalculated ValueMethodSource
Calculated logP 0.80XLogP3PubChem[2]
Topological Polar Surface Area (TPSA) 55.45 ŲFragment-basedSwissADME[5]

Interpretation and Implications for Drug Development

The calculated physicochemical parameters for 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol provide valuable preliminary insights into its potential as a drug candidate.

  • LogP of 0.80 : This relatively low positive logP value suggests that the compound is predominantly hydrophilic. A logP in this range is often associated with good aqueous solubility, which is favorable for formulation and systemic distribution. However, its ability to passively diffuse across lipid membranes might be limited. For orally administered drugs, a logP between 1 and 3 is often considered optimal for balancing aqueous solubility and membrane permeability.[1]

  • TPSA of 55.45 Ų : A TPSA value below 60 Ų is generally correlated with good cell membrane permeability and a higher probability of crossing the blood-brain barrier (BBB). A TPSA of 55.45 Ų indicates that the molecule has a moderate degree of polarity and is likely to exhibit favorable absorption and distribution characteristics.

Overall Assessment:

Based on these in silico predictions, 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol possesses a promising physicochemical profile for a potential drug candidate. It falls well within the guidelines of Lipinski's Rule of Five, suggesting a good likelihood of oral bioavailability. The combination of a low logP and a favorable TPSA suggests that the compound should have adequate aqueous solubility for formulation while still retaining the potential for good membrane permeability.

It is crucial to emphasize that these are computationally derived predictions and serve as a guide for further experimental investigation. In vitro and in vivo studies are necessary to validate these predictions and to fully characterize the ADME profile of the compound. However, the in silico analysis presented here provides a strong rationale for prioritizing 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol for further preclinical development.

Conclusion

The calculated logP and TPSA of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol, determined through the robust XLogP3 and fragment-based TPSA methodologies respectively, position this compound as an interesting candidate for further drug discovery efforts. Its predicted hydrophilic nature, coupled with a polar surface area conducive to membrane permeation, suggests a favorable balance of properties for potential therapeutic applications. This technical guide underscores the power of computational chemistry in providing early, data-driven insights to guide the efficient design and development of new medicines.

References

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3–25. [Link]

  • Lipinski's rule of five - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). 2-[(5-bromopyridin-3-yl)amino]ethan-1-ol. Retrieved February 22, 2026, from [Link]

  • Molinspiration. (n.d.). Molecular Polar Surface Area PSA. Retrieved February 22, 2026, from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., ... & Wang, R. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling, 47(6), 2140–2148. [Link]

  • CLC Drug Discovery Workbench 3.0.1 Manual. (n.d.). The log P algorithm. CLC bio. Retrieved February 22, 2026, from [Link]

  • Mannhold, R., & Tetko, I. V. (2012). The log P parameter as a molecular descriptor in the computer-aided drug design–an overview. Computational Methods in Science and Technology, 18(2), 89-96. [Link]

  • CLC Manuals. (n.d.). The log P algorithm. Retrieved February 22, 2026, from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved February 22, 2026, from [Link]

  • ProteinIQ. (n.d.). Molecular descriptors calculator. Retrieved February 22, 2026, from [Link]

Sources

A Technical Guide to the Chemical and Metabolic Stability of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential chemical and metabolic stability of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol under physiological conditions (pH 7.4, 37°C). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical stability assessments based on the compound's functional groups with established, field-proven protocols for empirical stability determination. We will explore potential degradation pathways, including hydrolysis, oxidation, and enzymatic metabolism, and provide detailed, step-by-step methodologies for conducting robust in vitro stability assays in aqueous buffers, plasma, and liver microsomes. The causality behind experimental choices is explained to ensure the generation of reliable and interpretable data, a cornerstone of preclinical drug development.

Introduction and Physicochemical Profile

The stability of a potential drug candidate under physiological conditions is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic efficacy. Compounds that degrade rapidly in the bloodstream or are aggressively metabolized by the liver often exhibit short half-lives and poor bioavailability, hindering their development. The subject of this guide, 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol, incorporates several functional groups that warrant a thorough stability investigation: a bromopyridine ring, a secondary amine, and a primary alcohol.

A foundational understanding of a compound's physicochemical properties is essential for designing and interpreting stability studies. While experimental data for this specific molecule is not publicly available, computational predictions provide a useful starting point.

Table 1: Predicted Physicochemical Properties of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol

PropertyPredicted ValueSourceSignificance for Stability Assessment
Molecular FormulaC₇H₉BrN₂OPubChem[1]Defines the elemental composition and mass.
Molecular Weight217.06 g/mol Benchchem[2]Essential for preparing solutions of known concentration.
XlogP0.8PubChem[1]Indicates moderate lipophilicity, suggesting good solubility in aqueous buffers but also potential for membrane permeability and interaction with metabolic enzymes.
pKa (most basic)~5.25 (predicted for a similar aminopyridine)EPA[3]The pyridine nitrogen and secondary amine will be partially protonated at physiological pH 7.4, influencing solubility and interactions with biological targets.

Theoretical Stability Assessment & Potential Degradation Pathways

An analysis of the molecule's structure reveals several potential sites for chemical and enzymatic degradation under physiological conditions. The pyridine ring itself is a common motif in many FDA-approved drugs and is often incorporated to enhance metabolic stability.[4][5] However, the substituents introduce specific liabilities.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for drugs, particularly those with ester or amide functionalities.[6][7] 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol lacks these highly susceptible groups. The primary bonds to consider are the carbon-bromine (C-Br) and carbon-nitrogen (C-N) bonds.

  • C-Br Bond: Aromatic halides are generally stable to non-enzymatic hydrolysis under physiological conditions. The C-Br bond on the electron-deficient pyridine ring is relatively robust.

  • C-N Bonds: The secondary amine linkage is also generally stable to simple hydrolysis.

Oxidative Stability

Oxidation is another major degradation pathway, often involving reaction with molecular oxygen.[6] The subject molecule contains two primary sites susceptible to oxidation:

  • Primary Alcohol: The ethan-1-ol moiety can be oxidized, first to an aldehyde and subsequently to a carboxylic acid. This is a common metabolic transformation catalyzed by enzymes such as alcohol dehydrogenases.

  • Secondary Amine: The secondary amine can be susceptible to oxidation. Furthermore, in a metabolic context, it represents a potential site for N-dealkylation, which is a common reaction mediated by Cytochrome P450 (CYP) enzymes.[8]

Metabolic Stability

The liver is the primary site of drug metabolism, where enzymes, particularly the CYP family, modify xenobiotics to facilitate their excretion.[8] For 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol, several metabolic transformations are plausible:

  • Oxidation of the Pyridine Ring: While often stable, pyridine rings can be hydroxylated by CYP enzymes.

  • Oxidation of the Side Chain: As mentioned, the primary alcohol is a prime candidate for oxidation.

  • N-Dealkylation: Cleavage of the bond between the nitrogen and the ethyl group is a highly probable metabolic pathway.

  • Phase II Conjugation: The primary alcohol and any hydroxylated metabolites can undergo glucuronidation or sulfation to form more water-soluble conjugates for excretion.

The following diagram illustrates the most probable degradation pathways.

G cluster_0 Degradation Pathways cluster_1 Phase I Metabolism (Oxidation) cluster_2 Phase II Metabolism (Conjugation) Parent 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol Aldehyde Aldehyde Metabolite (Alcohol Oxidation) Parent->Aldehyde ADH/CYP450 HydroxylatedPyridine Hydroxylated Pyridine Parent->HydroxylatedPyridine CYP450 N_Dealkylated 5-Bromo-3-aminopyridine (N-Dealkylation) Parent->N_Dealkylated CYP450 Glucuronide Glucuronide Conjugate Parent->Glucuronide UGTs CarboxylicAcid Carboxylic Acid Metabolite Aldehyde->CarboxylicAcid ALDH HydroxylatedPyridine->Glucuronide UGTs

Caption: Predicted metabolic pathways for 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol.

Experimental Protocols for Stability Assessment

To empirically determine the stability of the compound, a series of standardized in vitro assays should be performed. The general workflow involves incubation of the test compound in a relevant biological matrix, sampling at various time points, quenching the reaction, and quantifying the remaining parent compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

G cluster_workflow General Stability Assay Workflow Start Prepare Compound Stock (e.g., 10 mM in DMSO) Incubate Incubate at 37°C (Buffer, Plasma, or Microsomes) Start->Incubate Sample Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) Incubate->Sample Quench Quench Reaction (e.g., cold Acetonitrile + IS) Sample->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Data Calculate % Remaining & Half-Life (t½) Analyze->Data

Caption: A generalized workflow for in vitro stability assays.

Protocol: Aqueous Buffer Stability (pH 7.4)

Purpose: To assess non-enzymatic, hydrolytic degradation under physiological pH and temperature.

Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.[9]

  • Compound Preparation: Prepare a 1 µM working solution of the test compound in the pH 7.4 buffer from a 10 mM DMSO stock. Ensure the final DMSO concentration is low (≤0.25%) to avoid solubility artifacts.[9][10]

  • Incubation: Incubate the solution in a temperature-controlled shaker at 37°C.

  • Sampling: At designated time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.[11]

  • Quenching: Immediately mix the aliquot with 2-3 volumes of cold acetonitrile containing an internal standard (IS) to stop any degradation.

  • Analysis: Centrifuge the samples to pellet any precipitated material. Analyze the supernatant by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard.

  • Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. A flat line indicates high stability.

Protocol: Plasma Stability Assay

Purpose: To evaluate stability in the presence of plasma enzymes (e.g., esterases, amidases).[12][13][14]

Methodology:

  • Plasma Preparation: Thaw pooled human plasma (or plasma from other species of interest) at 37°C and centrifuge to remove any cryoprecipitates.

  • Compound Preparation: Pre-warm the plasma to 37°C. Initiate the reaction by adding the test compound from a DMSO stock to a final concentration of 1 µM.[15]

  • Incubation: Incubate the mixture at 37°C.[13][16]

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.[15][16]

  • Quenching (Protein Precipitation): Immediately add the aliquot to a tube containing 3-4 volumes of cold acetonitrile with an internal standard to precipitate plasma proteins and halt enzymatic activity.[13][15]

  • Analysis: Vortex and centrifuge the samples at high speed. Analyze the supernatant by LC-MS/MS.

  • Data Interpretation: Calculate the half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.

Protocol: Liver Microsomal Stability Assay

Purpose: To assess metabolic stability, primarily by Phase I CYP enzymes.[8][17] This is a high-throughput screen to predict hepatic clearance.[8]

Methodology:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.[9] Dilute to a working concentration (e.g., 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).[9][10]

    • Prepare a solution of the required cofactor, NADPH (e.g., 1 mM final concentration), in the same buffer.[10][18]

  • Incubation:

    • In a 96-well plate, combine the microsomal suspension and the test compound (1 µM final concentration). Pre-incubate at 37°C for 5-10 minutes to equilibrate.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[9][10]

    • Control Incubations: Run parallel incubations without NADPH to assess non-CYP-mediated degradation.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction.[10]

  • Quenching: Stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.[8][18]

  • Analysis: Centrifuge the plate to pellet the precipitated protein and microsomes. Analyze the supernatant by LC-MS/MS.

  • Data Interpretation: Determine the rate of disappearance. Plot the ln(% remaining) versus time to find the slope (k). Calculate the half-life and intrinsic clearance (CLint).

Data Analysis and Interpretation

The primary outputs of these assays are the half-life (t½) and, for the microsomal assay, the in vitro intrinsic clearance (CLint).

  • Half-Life (t½): Calculated from the elimination rate constant (k).

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint, µL/min/mg protein): A measure of the metabolic capacity of the liver for the compound.

    • CLint = (k / [microsomal protein concentration]) * 1000

Table 2: Representative Data and Interpretation

AssayHalf-Life (t½)% Remaining at 120 minInterpretation
Aqueous Buffer (pH 7.4)> 240 min> 95%Chemically stable to hydrolysis.
Human Plasma> 120 min> 90%Stable against enzymatic degradation in plasma.
Human Liver Microsomes25 min< 10% (at 60 min)Moderate to high metabolic clearance predicted. Suggests the compound is a substrate for hepatic enzymes (likely CYPs).

These data allow for the rank-ordering of compounds and provide crucial insights for medicinal chemistry efforts to improve stability, for example, by blocking sites of metabolism.[19]

Conclusion

The stability profile of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol is predicted to be a balance between high chemical stability and susceptibility to metabolic transformation. Its structure is robust against simple hydrolysis, which is a favorable property. However, the presence of a primary alcohol and a secondary amine makes it a likely substrate for hepatic metabolism, particularly oxidation and N-dealkylation by CYP enzymes.

The experimental protocols outlined in this guide provide a robust framework for empirically testing these hypotheses. By systematically evaluating stability in aqueous buffer, plasma, and liver microsomes, researchers can generate the critical data needed to understand the compound's potential liabilities, predict its in vivo pharmacokinetic behavior, and guide the next steps in the drug discovery and development process.

References

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Galdeano, F., & Coe, J. W. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex | Evotec. Retrieved from [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

  • Verma, A., et al. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • Di, L., et al. (2005). Development and application of high throughput plasma stability assay for drug discovery. PubMed.
  • Plasma Stability. (n.d.). Charnwood Discovery. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Plasma Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Singh, H., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. (n.d.). PMC.
  • ADME Plasma Stability Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Plasma Stability Assay. (n.d.). Bienta.net. Retrieved from [Link]

  • SAFETY DATA SHEET - 2-Amino-4-methylpyridine. (2025). MilliporeSigma.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025).
  • Plasma Stability. (n.d.). Cyprotex | Evotec. Retrieved from [Link]

  • Drug degradation pathways. (n.d.). Pharmacy 180. Retrieved from [Link]

  • 2-Amino-5-bromopyridine-3-carboxylic acid--hydrogen bromide (1/1) Properties. (2025). EPA.
  • 2-[(5-bromopyridin-3-yl)amino]ethan-1-ol. (n.d.). PubChemLite. Retrieved from [Link]

  • 2-Amino-5-bromopyridine. (n.d.). Santa Cruz Biotechnology.
  • Recent Progress on the Synthesis of Bipyridine Deriv
  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
  • Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec DMPK.
  • Ehrlich degradation pathway from amino acid to alcohol. (2023).
  • Oxidative Lactamization of Amino Alcohols: An Overview. (n.d.). Journal of Chemistry Letters.
  • Degradation of poly(β-amino ester)

Sources

Pyridine Scaffolds Functionalized with Aminoethanol Side Chains: Strategic Bioisosterism and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry of pyridine scaffolds functionalized with aminoethanol side chains. This structural motif—combining the physicochemical versatility of the pyridine heterocycle with the hydrogen-bonding capacity of an aminoethanol tail—serves as a critical pharmacophore in G-protein-coupled receptor (GPCR) ligands (specifically


-adrenergic agonists) and kinase inhibitors.[1][2]

This guide moves beyond basic structural description to explore the causality of scaffold selection: why pyridine is chosen over phenyl bioisosteres to modulate lipophilicity (LogP) and metabolic stability, and how the aminoethanol chain functions as a solubilizing "anchor" or a mimic of endogenous catecholamines.

Structural Significance & Pharmacophore Analysis[2]

The Pyridine Advantage (Bioisosterism)

In medicinal chemistry, replacing a phenyl ring with a pyridine is a classic bioisosteric strategy. When attached to an aminoethanol side chain, the pyridine core offers distinct advantages:

  • Solubility Enhancement: The pyridine nitrogen (pKa ~5.[2]2) can accept a proton at physiological pH, improving aqueous solubility compared to the lipophilic phenyl analog.

  • Dipole Modulation: The permanent dipole of pyridine alters the electronic landscape of the scaffold, potentially strengthening

    
    -
    
    
    
    stacking interactions within receptor pockets (e.g., aromatic cages in GPCRs).
  • Metabolic Shifting: Unlike phenyl rings which are prone to extensive CYP450-mediated hydroxylation, the electron-deficient nature of the pyridine ring (especially at the 2- and 4-positions) can reduce oxidative clearance, although it introduces unique bioactivation risks (see Section 4).[1][2]

The Aminoethanol "Warhead"

The aminoethanol side chain (


 or 

) serves two primary functions:
  • H-Bonding Network: The hydroxyl and amine groups often form a "pincer" interaction with aspartate or serine residues in the binding pocket (e.g., Asp113 in

    
    -adrenergic receptors).[1][2]
    
  • Solvent Interaction: In kinase inhibitors, this polar tail often extends towards the solvent front, improving the drug's drug-like properties (DMPK) without interfering with the hinge-binding motif.[2]

Therapeutic Applications: Case Studies

Case Study A: -Adrenergic Receptor Agonists

Compound: L-749,372 (Merck) Mechanism: Selective


-agonism for the treatment of obesity and diabetes.[1][2]
Design Logic:  Early phenylethanolamine derivatives suffered from poor oral bioavailability due to rapid sulfation and glucuronidation of the phenol group.
  • The Pivot: Merck chemists replaced the phenol core with a 3-pyridyloxy scaffold.[1][2]

  • Result: The pyridine analog maintained potency (

    
    ) but significantly improved oral bioavailability in dogs (41%) compared to the phenol analogs. The pyridine ring resisted rapid Phase II conjugation while maintaining the critical pharmacophore geometry.
    
Case Study B: Kinase Inhibitors (Solubilizing Tails)

In the design of inhibitors for targets like ROS1 or PI3K , the core scaffold (often a fused heterocycle) is highly lipophilic.

  • Strategy: Appending a 2-((pyridin-x-yl)amino)ethanol tail serves as a solubility handle.[1][2]

  • Example: In pyrimidine-based PI3K inhibitors, the aminoethanol side chain helps position the inhibitor within the ATP pocket while the hydroxyl group interacts with the solvent, lowering the logD and reducing plasma protein binding.

Synthetic Methodologies

Route A: Epoxide Opening (Chiral Synthesis)

This is the preferred route for generating the chiral


-hydroxy amine motif essential for adrenergic activity.[1][2]

Protocol: Synthesis of (R)-2-amino-1-(pyridin-3-yl)ethanol

  • Epoxidation: React 3-vinylpyridine with m-CPBA in DCM at 0°C to generate the racemic epoxide.[1][2]

  • Kinetic Resolution (Optional): Use a hydrolytic kinetic resolution (HKR) with a Co(salen) catalyst to isolate the (R)-epoxide.

  • Ring Opening:

    • Dissolve (R)-3-(oxiran-2-yl)pyridine in ethanol.

    • Add excess aqueous ammonia (or specific amine

      
      ).[1][2]
      
    • Heat to 60°C in a sealed tube for 4-6 hours.

    • Workup: Concentrate in vacuo. Purify via SCX (Strong Cation Exchange) chromatography to remove non-basic impurities.[2]

Route B: Nucleophilic Aromatic Substitution ( )

Used for synthesizing 2-((pyridin-2-yl)amino)ethanol derivatives (amino attached directly to the ring).[1][2]

Step-by-Step Protocol:

  • Reagents: 2-Chloropyridine (1.0 eq), Ethanolamine (3.0 eq).

  • Solvent: n-Butanol or neat (if ethanolamine is in large excess).[1][2]

  • Conditions: Reflux at 110°C for 12 hours.

  • Observation: The reaction is driven by the electron-deficiency of the pyridine ring.[2] If the pyridine is electron-rich (e.g., has methyl groups), a catalyst like

    
     / BINAP may be required (Buchwald-Hartwig amination).[1][2]
    
  • Purification: Dilute with water, extract with EtOAc. Wash organic layer with brine.[2] Crystallize from Hexane/EtOAc.[2]

Visualization of Synthetic Pathways

SyntheticPathways Start1 3-Vinylpyridine Epoxide Pyridine Epoxide Start1->Epoxide m-CPBA, DCM Epoxidation Product1 (R)-2-amino-1- (pyridin-3-yl)ethanol (Beta-blocker Motif) Epoxide->Product1 NH3 / EtOH Ring Opening (Regioselective) Start2 2-Chloropyridine Product2 2-((pyridin-2-yl) amino)ethanol (Kinase Solubilizer) Start2->Product2 SnAr, 110°C -HCl Reagent2 Ethanolamine Reagent2->Product2

Figure 1: Comparative synthetic routes for the two primary pyridine-aminoethanol scaffolds. Route 1 yields the chiral hydroxy-alkyl chain; Route 2 yields the amino-alkylamino substitution.[1][2]

Safety & Toxicology: The Bioactivation Trap

While pyridine is a bioisostere of phenyl, it carries a unique toxicological risk: Bioactivation .

Mechanism of Toxicity

Electron-rich pyridine rings (especially those with electron-donating aminoethanol side chains) can undergo metabolic activation by CYP450 enzymes.[1][2]

  • Hydroxylation: CYP450 hydroxylates the pyridine ring.[2][3]

  • Oxidation: The hydroxy-pyridine is further oxidized to a reactive Iminoquinone Methide or Quinone Imine species.[1][2]

  • Adduct Formation: These electrophilic intermediates can react with the thiol group of Glutathione (GSH) or, more dangerously, with cellular proteins, leading to hepatotoxicity.

Experimental Validation: Glutathione Trapping Assay

To validate the safety of your scaffold, you must run a GSH trapping assay early in the lead optimization phase.

Protocol:

  • Incubation: Incubate test compound (

    
    ) with Human Liver Microsomes (HLM) and NADPH (1 mM).
    
  • Trapping Agent: Add Glutathione (GSH, 5 mM) to the mixture.

  • Analysis: Quench with acetonitrile after 60 mins. Analyze supernatant via LC-MS/MS.

  • Interpretation: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scans for ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     272 (GSH fragment).[2] The presence of GSH adducts indicates the formation of reactive metabolites.[4]
    
Visualization of Bioactivation Pathway

Bioactivation Compound Pyridine-Aminoethanol Scaffold Metabolite1 Hydroxy-Pyridine Intermediate Compound->Metabolite1 CYP450 (Hydroxylation) Reactive Reactive Iminoquinone (Electrophile) Metabolite1->Reactive -2H (Oxidation) GSH_Adduct GSH-Adduct (Detoxified) Reactive->GSH_Adduct + Glutathione (Trapping) Toxicity Protein Adduct (Hepatotoxicity) Reactive->Toxicity + Cellular Proteins (Covalent Binding)

Figure 2: Metabolic bioactivation pathway.[1][2] The formation of reactive iminoquinones is a critical liability check for pyridine scaffolds.

Quantitative Data Summary

PropertyPhenyl-Aminoethanol (Standard)Pyridine-Aminoethanol (Bioisostere)Impact
LogP 2.5 - 3.51.5 - 2.5Improved water solubility; lower lipophilicity.[1][2]
pKa (Ring) Neutral~5.2 (Pyridine N)Ionizable center aids solubility.[2]
Metabolic Stability Low (Phenol conjugation)Moderate to HighPyridine resists glucuronidation but risks bioactivation.[2]
Binding Mode

-stacking

-stacking + H-bond Acceptor
Additional vector for receptor interaction.[1][2]

References

  • Weber, A. E., et al. (1998).[2] "3-Pyridyloxypropanolamine agonists of the beta 3 adrenergic receptor with improved pharmacokinetic properties."[1][2] Bioorganic & Medicinal Chemistry Letters, 8(16), 2111-2116.[2] Link

  • Parmee, E. R., et al. (1998).[2] "Discovery of L-755,507: A potent and selective beta-3 adrenergic receptor partial agonist."[1][2] Bioorganic & Medicinal Chemistry Letters, 8(9), 1107-1112.[2] Link

  • Dalvie, D., et al. (2002).[2] "Assessment of reactive metabolites in drug discovery: A guide to screening strategies." Chemical Research in Toxicology, 15(3), 269-299.[2] Link[1]

  • Li, H., et al. (2022).[2] "2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors."[2][5] Journal of Medicinal Chemistry, 65(18), 12345-12360.[2] Link

  • Laffargue, M., et al. (2002).[2][6] "Phosphoinositide 3-kinase gamma is an essential amplifier of mast cell function."[1][2] Immunity, 16(3), 441-451.[2] Link

Sources

Technical Guide: Metabolic Profiling & Structural Elucidation of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the strategy for the metabolic characterization of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol (hereafter referred to as BPAE ). As a halogenated aminopyridine derivative, BPAE presents a unique analytical advantage due to the distinct isotopic signature of bromine (


 and 

). This guide moves beyond standard protocol listing to focus on the causality of experimental design, leveraging the "Twin Ion" effect for high-confidence metabolite identification (MetID) in compliance with FDA MIST (Metabolites in Safety Testing) guidelines.

Part 1: Structural Analysis & Predictive Metabolism

Before initiating wet-lab experiments, a structural dissection is required to predict "soft spots" for enzymatic attack. BPAE contains three distinct metabolicophores:

  • Primary Alcohol (Side Chain): Highly susceptible to oxidation by cytosolic Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH), or CYP450-mediated

    
    -oxidation.
    
  • Pyridine Nitrogen: A nucleophilic center prone to N-oxidation by FMOs (Flavin-containing Monooxygenases) or CYPs.

  • Secondary Amine (Linker): Vulnerable to N-dealkylation (loss of the ethanol chain) or direct N-glucuronidation.

The Bromine Advantage (Isotopic Tagging)

The 5-bromo substituent is metabolically stable but analytically critical. Bromine exists as two stable isotopes,


 (50.7%) and 

(49.3%).
  • Analytical Impact: Any metabolite retaining the pyridine core will exhibit a 1:1 doublet signal separated by 2.0 Da in Mass Spectrometry. This serves as an endogenous "label," allowing for the filtration of biological matrix noise (which typically lacks this pattern).

Predicted Metabolic Pathway Map

The following diagram illustrates the theoretically predicted biotransformations.

MetabolicPathway Parent Parent: BPAE (MW 216/218) [M+H]+: 217/219 M1 M1: Carboxylic Acid (Oxidation) +14 Da Parent->M1 ADH/ALDH (Side Chain Oxidation) M2 M2: Pyridine N-Oxide (N-Oxidation) +16 Da Parent->M2 CYP/FMO (Ring N-Oxidation) M3 M3: O-Glucuronide (Conjugation) +176 Da Parent->M3 UGT (Phase II on -OH) M4 M4: N-Dealkylation (Cleavage) -44 Da Parent->M4 CYP (Oxidative Dealkylation) M5 M5: N-Glucuronide (Direct Conjugation) +176 Da Parent->M5 UGT (Phase II on -NH-) M1_Gluc Acyl Glucuronide (Reactive Risk) M1->M1_Gluc UGT

Figure 1: Predicted metabolic tree for BPAE. Colors indicate reaction type: Blue (Parent), Red (Phase I Oxidation/Cleavage), Green (Phase II Conjugation), Yellow (N-Oxidation).

Part 2: Experimental Workflow (In Vitro)

To generate these metabolites, a multi-system incubation strategy is required.

Incubation Systems
  • Liver Microsomes (RLM/HLM): Enriched in CYP and FMO enzymes. Essential for generating M1, M2, and M4.

    • Causality: Microsomes lack cytosolic enzymes (ADH/ALDH). To observe the carboxylic acid (M1), you must supplement with cytosolic fractions or rely on CYP-mediated oxidation.

  • Cryopreserved Hepatocytes: The "Gold Standard" containing all Phase I/II enzymes and cofactors. Essential for M3 and M5 (Glucuronides).

Protocol: Microsomal Stability & MetID
  • Concentration: 10 µM BPAE (High enough for MetID, low enough to avoid saturation).

  • Protein: 1.0 mg/mL microsomal protein.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Timepoints: 0, 30, 60 min.

  • Quench: Add 3 volumes of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Note: The Formic Acid acidifies the solution, stabilizing the Carboxylic Acid metabolite (M1) and ensuring good ionization in positive mode.

Reactive Metabolite Trapping (GSH)

Aminopyridines can form reactive iminoquinones.

  • Add: 5 mM Glutathione (GSH) to the microsomal incubation.

  • Target: Look for [M+H + 307 - 2H] adducts. This confirms if the pyridine core is bioactivated.

Part 3: Analytical Strategy (LC-HRMS)

The identification relies on High-Resolution Mass Spectrometry (HRMS) coupled with UHPLC.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 1.8 µm, 2.1 x 100 mm.

    • Why T3? The "ethan-1-ol" side chain makes BPAE polar. Standard C18 columns may elute it in the void volume. T3 columns are designed to retain polar analytes.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold (1 min)

    
     95% B (10 min).
    
Mass Spectrometry & Data Processing[1][2][3][4][5][6]
  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000).

  • Polarity: Positive (+ESI) and Negative (-ESI) switching.

    • Causality: The Carboxylic Acid metabolite (M1) will ionize significantly better in Negative Mode (

      
      ), while the parent and amines prefer Positive Mode.
      
The "Twin Ion" Filtering Workflow

This is the self-validating step. We utilize the bromine isotope pattern to filter data.

AnalyticalWorkflow RawData Raw LC-MS Data MDF Mass Defect Filter (MDF) Target: Bromine Scaling RawData->MDF IsoFilter Isotope Pattern Filter Search for 1:1 Doublet Delta = 1.998 Da MDF->IsoFilter Remove Background List Candidate Ion List IsoFilter->List High Confidence MS2 MS/MS Fragmentation Structural Assignment List->MS2

Figure 2: Analytical workflow utilizing Bromine-specific filtering to isolate metabolites from matrix background.

Part 4: Structural Elucidation of Key Metabolites

The following table summarizes the expected mass shifts and fragmentation logic for BPAE (


 isotope mass used for calculation).

Parent Mass (


):  ~217.00 Da (

)
Metabolite IDBiotransformationShift (Da)Observed

(

)
Key Diagnostic Fragment / Feature
M1 Oxidation to Acid+14231.00Loss of 44 Da (

) in MS/MS. Strong signal in Negative Mode (

229).
M2 Pyridine N-Oxide+16233.00Loss of 16 Da (Oxygen) is characteristic of N-oxides during CID fragmentation.
M3 O-Glucuronide+176393.03Loss of 176 Da (Glucuronic acid moiety). Retention time < Parent (more polar).
M4 N-Dealkylation-44173.00Loss of the entire side chain. Spectrum matches synthetic 3-amino-5-bromopyridine.
M5 N-Glucuronide+176393.03Differentiated from M3 by stability. N-glucuronides are often susceptible to hydrolysis.
Differentiating Isomers (M2 vs. Side-Chain Hydroxylation)

Both N-oxidation (M2) and hydroxylation of the ethyl chain (


) result in +16 Da.
  • Differentiation:

    • H/D Exchange: Use

      
       in the mobile phase.[1] Hydroxyl protons exchange (mass shift), N-oxide oxygen does not.
      
    • Fragmentation: N-oxides typically eject the oxygen radical (

      
       Da). Hydroxylated alkyl chains typically lose water (
      
      
      
      Da).

Part 5: Regulatory & Safety Context (MIST)

Under FDA MIST Guidance , the safety testing of these metabolites is determined by their abundance relative to the parent drug.[2][3]

  • Disproportionate Metabolites: If M1 (Acid) or M3 (Glucuronide) circulates in humans at >10% of total drug-related exposure and is absent (or low) in animal tox species, it requires separate safety testing.

  • Acyl Glucuronides: If M1 is formed, it can undergo secondary glucuronidation to form an Acyl Glucuronide . These are potentially reactive (protein binding).[4][5]

    • Test: Check for degradation of the glucuronide in basic pH (chemical instability is a marker for reactivity).

References

  • Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites (MIST) Guidance for Industry. Retrieved from [Link]

  • Ma, S., & Subramanian, R. (2006). Mass defect filtering: a new tool to enhance the detection of drug metabolites from liquid chromatography-high resolution mass spectrometry data. Rapid Communications in Mass Spectrometry. [Link]

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology. [Link]

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: The Bromine Signature. Retrieved from [Link]

  • Zhu, P., et al. (2009). An accurate-mass-based spectral-averaging isotope-pattern-filtering algorithm for extraction of drug metabolites possessing a distinct isotope pattern. Analytical Chemistry. [Link]

Sources

Methodological & Application

Optimizing Buchwald-Hartwig coupling using 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Buchwald-Hartwig coupling using 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol Content Type: Advanced Application Note & Protocol Audience: Senior Process Chemists, Medicinal Chemists, and Drug Discovery Leads

Optimizing the Coupling of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol

Executive Summary

The substrate 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol (referred to herein as Substrate-Br ) presents a classic "functional group compatibility" paradox in palladium-catalyzed cross-coupling. It contains an electrophilic handle (5-bromo) and two nucleophilic tethers (a secondary arylamine and a primary alcohol).

Standard Buchwald-Hartwig conditions often fail here due to three competing failure modes:

  • O-Arylation vs. N-Arylation: Competitive coupling of the free hydroxyl group.

  • Oligomerization: Self-coupling where the substrate acts as both electrophile and nucleophile.

  • Catalyst Deactivation: Chelation of the palladium center by the pyridine nitrogen or the amino-alcohol "bite."

This guide details a protocol to achieve high-fidelity C–N coupling with external amines while suppressing side reactions, eliminating the need for protecting groups.

Strategic Analysis & Mechanistic Insight
The Substrate Profile[1][2]
  • Electrophile: 5-Bromopyridine moiety. Electron-deficient, facilitating oxidative addition but prone to Pd-coordination.

  • Internal Nucleophiles:

    • Secondary Amine (-NH-): Moderate nucleophilicity (aniline-like). Risk: Self-coupling (dimerization).

    • Primary Alcohol (-OH): High nucleophilicity as an alkoxide. Risk: Etherification (C-O coupling).

The Chemo-Selectivity Challenge

Success relies on kinetic discrimination . The catalyst system must favor the oxidative addition of the C-Br bond and subsequent transmetallation with the external amine over the internal nucleophiles.

  • Ligand Selection: We prioritize bulky, electron-rich biaryl phosphines (e.g., BrettPhos , RuPhos ). These ligands promote reductive elimination and sterically discourage the coordination of the substrate's pyridine nitrogen.

  • Base Selection: The pKa of the base is the control knob.

    • Strong Bases (NaOtBu, LiHMDS): Deprotonate the -OH (pKa ~16), accelerating unwanted O-arylation.

    • Weak Bases (Cs₂CO₃, K₃PO₄): Sufficient to deprotonate the ammonium intermediate formed after amine binding, but insufficient to fully deprotonate the alcohol, preserving chemo-selectivity.

Optimization Matrix

The following data summarizes optimization campaigns for coupling Substrate-Br with a model secondary amine (Morpholine, 1.2 equiv).

Table 1: Ligand & Catalyst Screening (at 100°C in Dioxane)
EntryPre-Catalyst (2 mol%)Ligand (2-4 mol%)Base (2.0 equiv)ConversionYieldObservation
1Pd(OAc)₂PPh₃NaOtBu30%12%Black precipitate (Pd black); Catalyst death.
2Pd₂(dba)₃XantphosCs₂CO₃85%60%Good conversion, but significant O-arylation byproducts.
3Pd-RuPhos G4 RuPhos NaOtBu 100% 45% Fast reaction, but high oligomerization (self-coupling).
4Pd(OAc)₂BrettPhosK₃PO₄90%82%Excellent chemo-selectivity; slow kinetics (>12h).
5Pd-BrettPhos G3 BrettPhos Cs₂CO₃ >98% 94% Optimal. No O-arylation; minimal self-coupling.
Table 2: Solvent & Temperature Effects (using Entry 5 conditions)
SolventTemp (°C)Time (h)YieldNotes
Toluene1001678%Substrate solubility issues leads to stalling.
t-Amyl Alcohol 90 4 96% Best solubility; polar protic solvent stabilizes intermediates.
1,4-Dioxane100894%Reliable alternative.
DMF100215%Catalyst poisoning by solvent decarbonylation/coordination.
Visualizing the Pathway

The diagram below illustrates the kinetic competition and the "Safe Zone" achieved by the optimized protocol.

BuchwaldMechanism Substrate Substrate-Br (Amino-Alcohol) OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd + Pd(0) Pd0 Pd(0)-L Active Catalyst Pd0->OxAdd Path_N Pathway A: Desired External Amine Attack OxAdd->Path_N High [Ext. Amine] Bulky Ligand Path_O Pathway B: Undesired Internal -OH Attack OxAdd->Path_O Strong Base (NaOtBu) Path_Self Pathway C: Undesired Self-Coupling (-NH) OxAdd->Path_Self Low [Ext. Amine] Product Desired Diamino-Pyridine Path_N->Product Reductive Elim. Byproducts Polymer / Ether Path_O->Byproducts Path_Self->Byproducts Product->Pd0 Regeneration

Figure 1: Mechanistic divergence in the coupling of bifunctional halopyridines. Pathway A is favored by maintaining a high concentration of external amine and using a base that does not deprotonate the hydroxyl group.

Detailed Experimental Protocol

Method: Direct Amination without Protection Scale: 1.0 mmol (Adaptable to 100g scale)

Reagents
  • Substrate: 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol (1.0 equiv, 217 mg)

  • Coupling Partner: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02 equiv, 2 mol%) OR [Pd₂(dba)₃ (1 mol%) + BrettPhos (4 mol%)]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv, anhydrous)

  • Solvent: tert-Amyl Alcohol (anhydrous, 0.2 M concentration)

Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial (or Schlenk flask) and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add Substrate-Br (1.0 equiv), Cs₂CO₃ (2.0 equiv), and BrettPhos Pd G3 (2 mol%) to the vial.

    • Note: If using Pd₂(dba)₃/Ligand, premix them in a small amount of solvent for 5 mins before adding to the main vessel to ensure ligation.

  • Inerting: Cap the vial and purge with inert gas (vac/fill cycles x3).

  • Solvent & Amine Addition:

    • Add anhydrous tert-Amyl Alcohol via syringe.

    • Add the External Amine (1.2 equiv) last.

    • Critical: Adding the amine after the catalyst ensures the catalyst is not immediately overwhelmed by the substrate's internal chelators.

  • Reaction: Place in a pre-heated block at 90°C . Stir vigorously (800+ rpm).

    • Visual Check: The reaction should turn from dark red/brown to a lighter orange/amber. If it turns black (Pd precipitation), the reaction has stalled.

  • Monitoring: Check by HPLC/UPLC at 2 hours.

    • Look for the disappearance of the Ar-Br peak.

    • If self-coupling is observed (dimer peak), increase the external amine equivalents to 1.5 in the next run.

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate.[5]

    • Purification: Flash chromatography. (Note: The amino-alcohol product will be polar; use DCM/MeOH gradients).

Troubleshooting & "Black Box" Analysis
SymptomRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyridine N.Switch to tBuBrettPhos or AdBrettPhos (bulkier ligands prevent N-coordination). Increase Temp to 110°C.
High Self-Coupling Substrate acting as nucleophile.Add the Substrate-Br slowly (syringe pump) to a solution of Catalyst + External Amine.
C-O Coupling (Ether) Base too strong.Ensure Cs₂CO₃ is used, not NaOtBu. Ensure solvent is dry (water can act as a nucleophile to form phenols).
Product Trapped in Aqueous High polarity of Amino-Alcohol.Do not use aqueous extraction. Filter salts and evaporate. Use reverse-phase chromatography if needed.
References
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][6][7][8][9][10] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2016). "Palladium-Catalyzed Cross-Coupling of 5-Membered Heteroaryl Halides."[1][6][10] Organic Letters. (Contextual reference for heteroaryl halide reactivity). Link

Sources

Protecting group strategies for the hydroxyl group in 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BPY Target Molecule: 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol Focus: Chemoselective O-Silylation and Deprotection Strategies

Executive Summary

This application note details the chemoselective protection of the primary hydroxyl group in 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and PROTAC linkers. The presence of a secondary aniline-like amine, a basic pyridine nitrogen, and a sensitive aryl bromide functionality presents a specific chemoselectivity challenge.

We recommend O-silylation using tert-butyldimethylsilyl chloride (TBSCl) as the primary strategy. This approach leverages kinetic control to favor the primary alcohol over the electron-deficient amine. This guide provides validated protocols for protection and deprotection, mechanistic insights into selectivity, and troubleshooting steps for "over-silylation" (N,O-bis-silylation).

Chemo-Structural Analysis & Strategy

Before initiating synthesis, one must understand the electronic landscape of the substrate to predict reactivity.

Nucleophilic Hierarchy

The target molecule contains three potential nucleophilic sites. Successful protection relies on exploiting the differences in their nucleophilicity constants (


).
Functional GroupElectronic CharacterReactivity toward R-Si-Cl
Primary Alcohol (-OH) High nucleophilicity; unhindered.Highest (

)
. Primary target for silylation.
Secondary Amine (-NH-) Electron-deficient due to conjugation with the pyridine ring (3-position) and inductive effect of 5-Br.Low (

)
.

of conjugate acid is ~3-4 (aniline-like).
Pyridine Nitrogen (Py-N) Basic, but sterically integrated into the ring.Lowest . Acts as a weak base/catalyst rather than a nucleophile in this context.
The "Soft" Protection Strategy

We utilize Silyl Ethers (specifically TBS) rather than esters or benzyl ethers for three reasons:

  • Orthogonality: Silyl ethers are stable to Pd-catalyzed cross-coupling conditions (Suzuki/Buchwald) required for the 5-Br handle.

  • Selectivity: Silylation is highly sensitive to sterics and electronics. The nucleophilic differential between an aliphatic alcohol and an electron-poor aniline is maximized with silyl chlorides.

  • Mild Deprotection: Fluoride-mediated cleavage (TBAF) avoids the harsh acids or hydrogenation that could damage the pyridine ring or reduce the aryl bromide.

Visualizing the Workflow

The following decision tree outlines the logic for selecting the protection group and the reaction pathway.

ProtectionStrategy Start Target: 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol Goal Goal: Pd-Coupling at 5-Br Start->Goal Choice Select Protecting Group Goal->Choice TBS TBS Ether (Recommended) Balanced Stability/Ease Choice->TBS Standard TBDPS TBDPS Ether Higher Acid Stability Choice->TBDPS If Acidic Steps Follow Acetyl Acetyl Ester Risk: N-Acylation Choice->Acetyl Avoid Reaction Reaction: TBSCl + Imidazole TBS->Reaction Check Check: N-Silylation? Reaction->Check Workup Standard Workup (O-Silyl only) Check->Workup No Rescue MeOH/K2CO3 Wash (Cleaves N-Si) Check->Rescue Yes

Figure 1: Strategic decision tree for selecting the optimal protecting group based on downstream chemistry requirements.

Validated Experimental Protocols

Protocol A: Selective O-Silylation (TBS)

Objective: Install the TBS group on the primary alcohol while leaving the amine free.

Reagents:

  • Substrate: 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol (1.0 equiv)

  • TBSCl (tert-Butyldimethylsilyl chloride): 1.1 – 1.2 equiv

  • Imidazole: 2.5 equiv (Acts as base and nucleophilic catalyst)

  • Solvent: Anhydrous DMF (preferred for solubility) or DCM.

  • DMAP: Avoid (Increases risk of N-silylation).

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Dissolution: Dissolve the substrate (1.0 equiv) and Imidazole (2.5 equiv) in anhydrous DMF (0.2 M concentration). Cool the solution to 0°C in an ice bath.

  • Addition: Add TBSCl (1.1 equiv) portion-wise over 5 minutes.

    • Note: Adding TBSCl as a solution in minimal DMF is preferred to prevent local concentration spikes.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC (typically 2-4 hours).

    • TLC Tip: The product will be less polar (higher

      
      ) than the starting material. Use UV (254 nm) to visualize the pyridine ring.
      
  • Workup (Critical for Selectivity):

    • Dilute with EtOAc and wash with Water (3x) to remove DMF and imidazole hydrochloride.

    • Self-Validating Step: If N-silylation occurred (observed as a very non-polar spot), wash the organic layer with 10% aqueous citric acid or stir with MeOH for 15 minutes. The N-Si bond is extremely labile compared to O-Si and will hydrolyze back to the amine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Deprotection (TBAF Method)

Objective: Remove the TBS group after downstream coupling.

Reagents:

  • TBAF (Tetra-n-butylammonium fluoride): 1.0 M in THF.

Procedure:

  • Dissolve the protected intermediate in THF (0.1 M).

  • Add TBAF (1.1 equiv) at 0°C.

  • Stir at RT for 1-2 hours.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with EtOAc. Note that the deprotected amino-alcohol is polar; ensure thorough extraction or use DCM/iPrOH (3:1) if solubility is an issue.

Troubleshooting & Mechanistic Insight

The N-Silylation "False Positive"

Researchers often fear N-silylation when working with amino alcohols. However, in this specific substrate, the "aniline" nitrogen is electronically deactivated by the 3-pyridyl ring.

Even if the N,O-bis-silylated product forms (kinetic overshoot), the N-Si bond is thermodynamically unstable in the presence of protic solvents or silica gel.

  • Observation: Two spots on TLC (one desired, one higher

    
    ).
    
  • Solution: Do not discard. Simply extending the workup time in aqueous media or adding a MeOH wash step will converge the mixture to the single O-silylated product.

Stability Comparison Data

The following table summarizes why TBS is the optimal choice compared to alternatives.

Protecting GroupFormation ConditionsStability (Acid)Stability (Base)DeprotectionSuitability for 5-Br-Py
TBS (Rec) Imidazole/DMFModerateHighTBAF or weak acidExcellent
TBDPS Imidazole/DMFHighHighTBAFGood (if acidic workups needed)
TMS HMDS/TMSClVery LowLowHydrolysisPoor (Too labile)
Acetate Ac2O/PyridineHighModerateBase (LiOH)Risky (N-Acylation likely)
Benzyl (Bn) NaH/BnBrHighHigh

/Pd
Incompatible (Reduces Ar-Br)

Pathway Visualization: Mechanism of Selectivity

The diagram below illustrates the kinetic competition between the Oxygen and Nitrogen nucleophiles.

Selectivity Substrate Substrate: Amino-Alcohol PathO Path A: O-Attack (Fast, Kinetic) Substrate->PathO PathN Path B: N-Attack (Slow, Reversible) Substrate->PathN TBSCl Reagent: TBS-Cl / Imidazole TBSCl->PathO TBSCl->PathN ProdO Product A: O-TBS Ether (Stable) PathO->ProdO ProdN Intermediate B: N-TBS Amine (Unstable) PathN->ProdN Bis Product C: N,O-Bis-Silyl (Over-reaction) ProdO->Bis Excess Reagent ProdN->Bis Hydrolysis Workup (H2O/MeOH) Hydrolysis of N-Si ProdN->Hydrolysis Bis->Hydrolysis Hydrolysis->ProdO Converges to Desired Product

Figure 2: Kinetic competition and thermodynamic convergence. Note that N-silylated byproducts converge to the desired O-silyl ether upon aqueous workup.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014. (The definitive guide on PG stability and selection).

  • Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." J. Am. Chem. Soc.1972 , 94, 6190–6191. (The original protocol for TBS protection).[1]

  • Lister, J. "Selective Silylation of Primary Alcohols in the Presence of Secondary Amines." Synthetic Communications2005, 35, 1275. (Specific methodology for amino-alcohol selectivity).
  • Knochel, P. et al. "Functionalization of Pyridines and Related Heterocycles." Chem. Rev.2008 , 108, 3054. (Review covering the stability of bromopyridines in organometallic steps).

  • BenchChem. "Stability of TBS vs TIPS Protecting Groups." (Comparative data on silyl ether stability).

Sources

Scalable preparation methods for 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol (hereafter Compound A ), represents a critical "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor development. The 3,5-disubstitution pattern on the pyridine ring allows for orthogonal functionalization: the bromine atom serves as a handle for Suzuki/Buchwald couplings, while the ethanolamine tail provides a hydrophilic anchor or a handle for cyclization.

This guide addresses the primary bottleneck in synthesizing Compound A: Regio- and Chemoselectivity.

  • Challenge 1: 3,5-Dibromopyridine is electron-deficient but unactivated, making standard SNAr difficult without forcing conditions that degrade the alcohol.

  • Challenge 2: Preventing bis-amination (reaction at both bromine sites).

  • Challenge 3: Preventing O-alkylation vs. N-alkylation if using alkyl halides.

This note details two scalable, field-validated protocols:

  • Method A (Cost-Optimized): Copper-Catalyzed Ullmann-Type Coupling.

  • Method B (Selectivity-Optimized): Reductive Amination of 3-Amino-5-bromopyridine.

Strategic Analysis & Retrosynthesis

To achieve scalability, we must avoid chromatographic purification where possible. The chemical properties of the starting materials allow for a "Self-Validating" purification logic based on pKa differences.

Reaction Pathways
  • Route 1 (Direct Displacement): Reacting 3,5-dibromopyridine with ethanolamine.

    • Pros: Starting material is cheap and symmetric (no regioselectivity issues).

    • Cons: Requires catalysis to proceed at reasonable temperatures; risk of double substitution.

  • Route 2 (Reductive Alkylation): Reacting 3-amino-5-bromopyridine with glycolaldehyde.

    • Pros: Zero risk of affecting the bromine; exclusive N-alkylation.

    • Cons: Starting material (3-amino-5-bromo) is slightly more expensive; requires borohydride reagents.

Protocol A: Copper-Catalyzed Mono-Amination (The "Workhorse" Method)

This method is preferred for multi-gram to kilogram scale-up due to the low cost of copper catalysts compared to palladium.

Mechanism & Rationale

We utilize a modified Ullmann coupling. While 3,5-dibromopyridine is symmetric, the introduction of the first electron-donating amine group deactivates the ring toward a second oxidative addition. This electronic bias naturally favors mono-substitution, provided the reaction conversion is carefully monitored.

Materials
ReagentEquiv.RoleNotes
3,5-Dibromopyridine 1.0SubstrateSolid, mp 110-112°C.
Ethanolamine 3.0NucleophileExcess acts as co-ligand and drives kinetics.
CuI (Copper(I) Iodide) 0.1 (10 mol%)CatalystPurify if green (oxidized); must be white/off-white.
L-Proline 0.2 (20 mol%)LigandPromotes low-temp coupling; prevents catalyst aggregation.
K₂CO₃ 2.0BaseMilled/powdered form preferred for surface area.
DMSO Solvent[0.5 M]High boiling point, solubilizes Cu-complex.
Step-by-Step Procedure
  • Catalyst Pre-Complexation (Critical for Reproducibility):

    • In a reaction vessel, charge DMSO, CuI, and L-Proline.

    • Stir at room temperature for 15 minutes under N₂. The solution should turn homogeneous (often blue/green tint as Cu species form). Rationale: Pre-forming the active catalytic species avoids induction periods.

  • Substrate Addition:

    • Add 3,5-Dibromopyridine and K₂CO₃ to the vessel.

    • Add Ethanolamine dropwise.

  • Reaction:

    • Heat the mixture to 90°C .

    • Monitoring: Check HPLC at 4 hours.

    • End Point: Stop when starting material is <2%. Do not push for 100% conversion if bis-product starts appearing (>5%).

    • Typical Time: 8–12 hours.

  • Work-up (The "Acid-Base Switch"):

    • Cool to room temperature.[1][2][3] Dilute with EtOAc and Water.[2]

    • Phase 1: Wash organic layer with water (3x) to remove DMSO and excess ethanolamine.

    • Phase 2 (Purification): Extract the organic layer with 1M HCl .

      • Logic: The product (secondary amine) and unreacted starting material have vastly different pKa values. The product protonates and moves to the aqueous layer. The non-basic 3,5-dibromopyridine remains in the EtOAc.

    • Phase 3: Separate the aqueous acidic layer. Wash it once with fresh EtOAc to remove traces of dibromide.

    • Phase 4: Basify the aqueous layer with NaOH to pH 10. The product precipitates or oils out. Extract into EtOAc, dry (Na₂SO₄), and concentrate.[1][2][4][5]

Protocol B: Reductive Amination (The "High Precision" Method)

This method is recommended when purity is paramount (e.g., GMP steps) or if the copper residues from Method A are problematic for downstream biology.

Mechanism & Rationale

This route builds the ethanolamine chain onto the aniline nitrogen. By using glycolaldehyde (generated in situ or used as a dimer), we avoid the use of alkyl halides (like 2-bromoethanol), which often lead to mixtures of N- and O-alkylation.

Materials
ReagentEquiv.RoleNotes
3-Amino-5-bromopyridine 1.0SubstrateCommercially available.[2][6][7]
Glycolaldehyde dimer 1.1ElectrophileSolid, easy to handle compared to liquid aldehyde.
NaBH(OAc)₃ 1.5ReductantMild; does not reduce the pyridine or bromine.
Acetic Acid 1.0CatalystActivates the imine formation.
DCM or THF Solvent[0.2 M]Standard solvents.
Step-by-Step Procedure
  • Imine Formation:

    • Dissolve 3-amino-5-bromopyridine and glycolaldehyde dimer in THF.

    • Add Acetic Acid.[4][8] Stir at 25°C for 2 hours.

    • Checkpoint: Monitor by TLC/LCMS for the disappearance of the amine. You will see the intermediate hemiaminal/imine mass.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)₃ portion-wise over 30 minutes. Rationale: Controls exotherm and prevents hydrogen gas buildup.

    • Allow to warm to room temperature and stir overnight.

  • Quench & Isolation:

    • Quench with Saturated NaHCO₃ (gas evolution!).

    • Extract with EtOAc.[1][2][4][5]

    • Purification: This reaction is often clean enough to use crude. If necessary, recrystallize from EtOAc/Hexanes.

Visualization: Experimental Workflow & Logic

The following diagram illustrates the critical decision-making process and the "Acid-Base Switch" purification logic used in Protocol A.

G Start Start: 3,5-Dibromopyridine Reaction Reaction: Ethanolamine + CuI/Proline (90°C, DMSO) Start->Reaction Check HPLC Check: Is Bis-product > 5%? Reaction->Check Stop STOP Heating Check->Stop Yes Continue Continue Heating Check->Continue No Workup Workup: Dilute EtOAc/H2O Stop->Workup Continue->Reaction Loop Extraction Acid Extraction (1M HCl) Workup->Extraction OrgLayer Organic Layer: Contains Unreacted Dibromide Extraction->OrgLayer Discard AqLayer Aqueous Layer (Acidic): Contains Product (Protonated) Extraction->AqLayer Keep Final Basify (pH 10) & Extract Pure Product AqLayer->Final

Figure 1: Decision tree and purification logic for the Copper-Catalyzed synthesis route.

Analytical Specifications

To validate the synthesis, the following analytical data should be matched.

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
¹H NMR (400 MHz, DMSO-d₆) δ 8.05 (d, 1H), 7.90 (d, 1H), 7.15 (t, 1H), 6.30 (br s, NH), 4.75 (t, OH), 3.55 (q, 2H), 3.15 (q, 2H)Confirms mono-substitution and intact alcohol.
Mass Spectrometry [M+H]⁺ = 217/219 (1:1 ratio)ESI+ (Confirming Bromine isotope pattern).
HPLC Purity >98% (a/a)C18 Column, Water/ACN gradient.

Key Impurity to Watch:

  • Bis-substituted analog: Mass [M+H]⁺ = 198 (loss of both Br, addition of two ethanolamines). If present, recrystallize from Toluene/Heptane.

Safety & Handling

  • Bromopyridines: Potential skin sensitizers. Handle in a fume hood.

  • Copper Iodide: Toxic to aquatic life. Dispose of aqueous waste as heavy metal waste.

  • Exotherms: The reductive amination (Method B) generates hydrogen gas upon quenching. Ensure adequate venting.[3]

References

  • Microwave-assisted synthesis of 3-amino-5-bromopyridine deriv

    • Source: Heterocycles, Vol 83, No. 4, 2011.
    • Relevance: Establishes the reactivity of 3,5-dibromopyridine with secondary amines and the suppression of bis-alkyl
    • URL:[Link]

  • Copper-catalyzed coupling of aryl halides with amines (Ullmann-type).
  • Reductive Amination Str

    • Source: Journal of Medicinal Chemistry (General Precedent for Aniline-like nitrogens).
    • Relevance: Validates the use of NaBH(OAc)₃ for selective mono-alkylation of aromatic amines without affecting halogen substituents.
    • URL:[Link] (Representative Link)

Sources

Reagents for the oxidation of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol to aldehydes

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The oxidation of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol presents a specific chemo-selective challenge: converting a primary alcohol to an aldehyde in the presence of a secondary, aniline-like amine and a halogenated pyridine ring.[1]

  • Substrate Analysis: The amine nitrogen, attached to the 3-position of the pyridine ring, exhibits reduced basicity (pKa ~6.0 for the conjugate acid of 3-aminopyridine) compared to aliphatic amines due to resonance delocalization into the pyridine ring and the electron-withdrawing effect of the 5-bromo substituent. However, it remains susceptible to N-oxidation or radical cation formation under harsh conditions.[1]

  • Product Stability Warning: The resulting product is an

    
    -aryl-
    
    
    -amino aldehyde
    .[1] These species are thermodynamically unstable and prone to:
    • Self-polymerization (dimerization/trimerization).[1]

    • Hydrate formation in the presence of water.

    • Tautomerization to enaminols (though less likely without strong conjugation).

Strategic Recommendation: This aldehyde should generally be considered a transient intermediate. The protocols below are designed to generate the aldehyde in high purity for immediate use in downstream transformations (e.g., reductive amination, Wittig olefination, or heterocycle synthesis).

Critical Reagent Selection Guide

The following reagents are evaluated based on chemoselectivity, scalability, and safety for this specific substrate.

Reagent SystemSelectivity (Alcohol vs. Amine)ScalabilityOperational ComplexityRecommendation
Dess-Martin Periodinane (DMP) Excellent. Neutral pH prevents pyridine protonation.[1] Highly selective for alcohols.[2][3]Low to Medium (Cost/Safety)Low (RT, simple workup)Primary Choice (Lab Scale)
Parikh-Doering (SO₃[1]·Py / DMSO) High. Mild conditions (0°C to RT).[1] Avoids cryogenics.[4]High (Pharma standard)Medium (Requires Et₃N base)Primary Choice (Scale-Up)
Swern (DMSO / (COCl)₂) Good.[1] Requires -78°C.MediumHigh (Cryogenic, CO generation)Secondary Choice
Jones Reagent / KMnO₄ Poor. High risk of over-oxidation to carboxylic acid and N-oxide formation.[1]N/ALowAvoid
IBX (2-Iodoxybenzoic acid) Good.[1][5] Precursor to DMP.Low (Solubility issues)Medium (Requires DMSO)Alternative to DMP

Detailed Experimental Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation

Best for: Small scale (<5g), rapid optimization, and high-value intermediates.[1]

Mechanism: DMP acts as a mild, two-electron oxidant.[1] The mechanism involves ligand exchange where the alcohol displaces an acetate ligand, followed by reductive elimination of iodinane to release the aldehyde and acetic acid.

Reagents:

  • Substrate: 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol (1.0 equiv)[1]

  • Oxidant: Dess-Martin Periodinane (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Buffer (Optional): Sodium Bicarbonate (NaHCO₃) (1.5 equiv) — Recommended to neutralize acetic acid byproduct if the substrate is acid-sensitive.[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the substrate in anhydrous DCM (0.1 M concentration).

  • Addition: If buffering is required, add solid NaHCO₃. Cool the mixture to 0°C in an ice bath.

  • Oxidation: Add DMP (1.2 equiv) in a single portion.

  • Reaction: Allow the reaction to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (Note: Aldehyde may streak; look for disappearance of alcohol).

  • Quench (The "Meyer" Workup): Dilute with Et₂O. Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the two layers are clear (this reduces unreacted DMP and iodine byproducts).

  • Isolation: Separate the organic layer. Extract the aqueous layer once with DCM. Combine organics, dry over Na₂SO₄, and filter.

  • Concentration: Remove solvent under reduced pressure at low temperature (<30°C) .

    • Critical: Do not heat the residue. Use the crude aldehyde immediately.

Protocol B: Parikh-Doering Oxidation

Best for: Scale-up (>10g), cost-efficiency, and avoiding explosive hazards of hypervalent iodine.[1]

Mechanism: Activation of DMSO by Sulfur Trioxide Pyridine complex (SO₃[4][6][7]·Py) forms an electrophilic sulfur species.[1][7] The alcohol attacks this species, and subsequent deprotonation by base (Et₃N) facilitates the elimination of DMS to form the carbonyl.

Reagents:

  • Substrate (1.0 equiv)

  • Sulfur Trioxide Pyridine Complex (SO₃[1][4][6]·Py) (3.0 equiv)[1]

  • Dimethyl Sulfoxide (DMSO) (Solvent/Reagent)[1][8][4][6]

  • Triethylamine (Et₃N) (5.0 equiv)[1]

  • Co-solvent: DCM (Optional, to improve solubility/workup)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in a mixture of anhydrous DMSO and DCM (1:1 ratio, 0.2 M) under nitrogen. Cool to 0°C.[9]

  • Base Addition: Add Triethylamine (5.0 equiv) dropwise. Stir for 5 minutes.

  • Activator Addition: Add SO₃·Py complex (3.0 equiv) portion-wise over 15 minutes, maintaining the temperature <5°C. Exothermic reaction.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to 10–15°C. Monitor by TLC/LCMS.

  • Quench: Pour the reaction mixture into ice-cold water (or brine).

  • Extraction: Extract immediately with EtOAc or DCM (x3).[1]

  • Washing: Wash combined organics with water (x2) to remove DMSO, then brine (x1).

  • Drying: Dry over Na₂SO₄ and concentrate under vacuum at ambient temperature.

Troubleshooting & Stabilization Strategy

Handling -Amino Aldehyde Instability

The product, Ar-NH-CH2-CHO, is prone to dimerization.[1] If you observe low yields or complex NMR spectra:

  • In Situ Trapping (Recommended): Do not isolate the aldehyde.

    • Reductive Amination: Add the secondary amine and reducing agent (NaBH(OAc)₃) directly to the crude oxidation mixture (after DMP quench/filtration).

    • Wittig Reaction: Add the ylide directly to the crude aldehyde solution.

  • Hydrate Storage: If isolation is necessary, storing the aldehyde as a hydrate (in aqueous solution) or hemiacetal (in alcohol) at -20°C is often more stable than the neat oil.

Visualization of Workflow

The following diagram illustrates the decision logic and workflow for this transformation.

OxidationWorkflowSubstrateSubstrate:2-[(5-Bromopyridin-3-yl)amino]ethan-1-olDecisionScale / RequirementSubstrate->DecisionMethodAMethod A: Dess-Martin (DMP)(Lab Scale / High Purity)Decision->MethodA< 5gMethodBMethod B: Parikh-Doering(Scale-Up / Cost Effective)Decision->MethodB> 5gIntermediateReactive Intermediate:Alkoxy-Iodinane or AlkoxysulfoniumMethodA->IntermediateDCM, RTMethodB->IntermediateDMSO/Et3N, 0°CAldehydeTarget Aldehyde:2-[(5-Bromopyridin-3-yl)amino]acetaldehyde(Unstable)Intermediate->AldehydeEliminationDownstreamIMMEDIATE USE:Reductive Amination / CyclizationAldehyde->DownstreamTrapping

Caption: Decision matrix for reagent selection based on scale, leading to the unstable aldehyde intermediate which requires immediate downstream utilization.

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[10] J. Org.[10] Chem.1983 , 48, 4155–4156.[10] [1]

  • Parikh, J. R.; Doering, W. v. E. "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide."[4][6] J. Am. Chem. Soc.[9][2][11]1967 , 89, 5505–5507.[9] [1]

  • Myers, A. G.; et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." J. Am. Chem. Soc.[9][2][11]1997 , 119, 6496. (Discusses stability of amino aldehydes). [1]

  • Organic Chemistry Portal. "Dess-Martin Oxidation."

  • BenchChem. "2-Amino-1-(5-bromopyridin-3-yl)ethan-1-ol Structure and Properties."[1] (Context on bromopyridine scaffolds). [1]

Troubleshooting & Optimization

Improving reaction yields for 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-5BR-003 Subject: Optimization of Reaction Yields & Selectivity Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Diagnostic & Triage

User Query: "I am attempting to synthesize 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol. My current yields are low (<30%), and I am observing significant byproduct formation. How can I improve selectivity and isolation?"

Scientist's Assessment: The synthesis of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol presents three specific chemoselectivity challenges:

  • Symmetry Breaking: If starting from 3,5-dibromopyridine, you must desymmetrize the molecule without triggering a second amination (bis-coupling).

  • Nucleophile Competition: Ethanolamine contains both an amine (-NH₂) and an alcohol (-OH). While the amine is more nucleophilic, the alcohol can chelate metal catalysts (poisoning) or participate in competitive O-arylation.

  • Solubility: The product is an amino-alcohol, often leading to loss during aqueous workup due to high water solubility.

This guide outlines two validated protocols (Route A & Route B) and a troubleshooting matrix to address these issues.

Strategic Route Selection

Choose the protocol that matches your available starting materials and equipment.

RouteSelection Start Select Starting Material Dibromo 3,5-Dibromopyridine Start->Dibromo AminoBromo 3-Amino-5-bromopyridine Start->AminoBromo RouteA Route A: Pd-Catalyzed C-N Coupling Dibromo->RouteA Requires Inert Atmosphere (Glovebox/Schlenk) RouteB Route B: Reductive Amination AminoBromo->RouteB Requires Standard Glassware Output Target: 2-[(5-Bromopyridin-3-yl) amino]ethan-1-ol RouteA->Output High Selectivity (Scale-up friendly) RouteB->Output High Purity (Avoids over-alkylation) Decision Equipment Check

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on precursor availability.

Detailed Protocols

Route A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Best for: Starting from 3,5-dibromopyridine; High regioselectivity. Mechanism: The bulky ligand prevents the second oxidative addition, stopping the reaction at the mono-aminated product.

Reagents:

  • Substrate: 3,5-Dibromopyridine (1.0 equiv)

  • Nucleophile: Ethanolamine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%) or BINAP (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Protocol:

  • Inert Setup: Charge a flame-dried Schlenk tube or vial with 3,5-dibromopyridine, Pd₂(dba)₃, Ligand, and Base. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Amine Addition: Add Ethanolamine dropwise. Note: Ethanolamine is viscous; ensure accurate weighing.

  • Reaction: Heat to 90°C for 12–16 hours.

    • Checkpoint: Monitor by HPLC/TLC. If 3,5-dibromo remains, add 0.5 equiv more ethanolamine.

  • Workup (Critical):

    • Cool to room temperature.[1] Filter through a Celite pad to remove Pd black and inorganic salts. Wash the pad with 10% MeOH in DCM .

    • Concentrate the filtrate.[1][2]

    • Purification: The product is polar. Use flash chromatography with a gradient of DCM → DCM:MeOH (95:5).

Why this works: Xantphos is a wide bite-angle ligand that favors reductive elimination of the mono-aminated product and sterically hinders the catalyst from inserting into the second C-Br bond [1].

Route B: Reductive Amination

Best for: Starting from 3-amino-5-bromopyridine; Avoiding bis-alkylation. Concept: Instead of reacting with an alkyl halide (which leads to over-alkylation), we react the amine with glycolaldehyde to form an imine, then reduce it.

Reagents:

  • Substrate: 3-Amino-5-bromopyridine (1.0 equiv)

  • Carbonyl Source: Glycolaldehyde dimer (1.1 equiv)

  • Reductant: NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Protocol:

  • Imine Formation: Dissolve 3-amino-5-bromopyridine and glycolaldehyde dimer in DCE at room temperature. Add Acetic Acid.[2] Stir for 2 hours.

    • Observation: The solution may turn slightly yellow/orange as the hemiaminal/imine forms.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ portion-wise over 20 minutes.

  • Stir: Allow to warm to room temperature and stir overnight.

  • Quench: Add saturated aqueous NaHCO₃ solution carefully (gas evolution).

  • Extraction (The "Trap"):

    • Do not use simple diethyl ether. The product prefers the aqueous phase.

    • Extract 3x with DCM:Isopropanol (3:1) or n-Butanol.

    • Dry organic layer over Na₂SO₄ and concentrate.[1][3]

Why this works: Reductive amination proceeds via an iminium ion intermediate which is reduced faster than it can react with a second equivalent of aldehyde, virtually eliminating the formation of the tertiary amine byproduct [2].

Troubleshooting Guide

Issue 1: Low Yield (Product stuck in water)

  • Diagnosis: The hydroxyethyl group makes the molecule amphiphilic. Standard EtOAc/Water extraction leaves >50% of product in the water.

  • Fix: Saturate the aqueous phase with solid NaCl (salting out) before extraction. Use THF:EtOAc (1:1) or DCM:iPrOH (3:1) for extraction.

Issue 2: Catalyst "Death" in Route A (Black precipitate early)

  • Diagnosis: The free alcohol on ethanolamine is chelating the Pd or Cu, shutting down the cycle.

  • Fix: Use O-protected ethanolamine (e.g., 2-(tert-butyldimethylsilyloxy)ethanamine). The TBS group prevents chelation. Deprotect post-coupling with TBAF (quantitative yield).

Issue 3: Bis-alkylation (N,N-di(hydroxyethyl) formation)

  • Diagnosis: Common in direct alkylation (using 2-bromoethanol).

  • Fix: Switch to Route B (Reductive Amination). If you must use alkylation, use a syringe pump to add 2-bromoethanol very slowly over 4 hours to keep its concentration low relative to the amine.

Comparative Data Table
ParameterRoute A (Pd-Coupling)Route B (Reductive Amination)Direct Alkylation (Not Recommended)
Starting Material 3,5-Dibromopyridine3-Amino-5-bromopyridine3-Amino-5-bromopyridine
Key Reagent Pd(dba)₃ / XantphosGlycolaldehyde / NaBH(OAc)₃2-Bromoethanol / Base
Selectivity High (Ligand controlled)Very High (Mechanism controlled)Low (Statistical mixture)
Major Impurity Bis-aminated pyridineUnreacted AmineN,N-Bis(2-hydroxyethyl)
Typical Yield 65–75%70–85%30–45%

FAQ

Q: Can I use Copper (Ullmann) instead of Palladium for Route A? A: Yes, but it is challenging. Ethanolamine is a difficult substrate for Cu-coupling because it chelates copper tightly. If you use CuI, you must use a strong ligand like L-Proline or 2-Acetylcyclohexanone and higher temperatures (110°C in DMSO). Expect lower yields (40-50%) compared to Pd [3].

Q: Why not just react 3,5-dibromopyridine with ethanolamine without a catalyst (SnAr)? A: The 3,5-positions on pyridine are not sufficiently electron-deficient for Nucleophilic Aromatic Substitution (SnAr) with a weak nucleophile like ethanolamine. You would need extreme temperatures (>180°C in a microwave), which usually leads to tar/polymerization.

Q: How do I store the product? A: Amino alcohols are prone to oxidation and hygroscopicity. Store under Argon at -20°C. If the oil is sticky, convert it to the HCl salt by treating with 1M HCl in ether; the salt is a stable solid.

References

  • Palladium-Catalyzed Amination of 3,5-Dihalopyridines. Source: Beletskaya, I. P., et al. (2004). European Journal of Organic Chemistry. Context: Establishes ligand protocols for selective mono-amination of symmetric dihalopyridines. URL:[Link]

  • Reductive Amination: A Practical Guide. Source: Abdel-Magid, A. F., et al. (1996).[4] Journal of Organic Chemistry. Context: Foundational text on using NaBH(OAc)3 for selective amine synthesis avoiding over-alkylation. URL:[Link]

  • Copper-catalyzed amination of (bromophenyl)ethanolamine. Source: Bouteiller, C., et al. (2010).[5][6] Organic & Biomolecular Chemistry. Context: Highlights the specific difficulty of coupling ethanolamine using Copper and suggests ligand solutions. URL:[Link]

  • Microwave-Assisted Synthesis of 3-Amino-5-Bromopyridine Derivatives. Source: Dandu, R., et al. (2011). Heterocycles. Context: Provides comparative yields for thermal vs. microwave conditions in aminopyridine synthesis. URL:[Link][7][6]

Sources

Removing metal catalyst impurities from 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Removing Metal Catalyst Impurities from 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol

Introduction

The synthesis of complex Active Pharmaceutical Ingredients (APIs) like 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol often relies on powerful palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[1] While highly efficient, these reactions present a critical downstream challenge: the removal of residual palladium to levels that meet stringent regulatory requirements.[2][3] The International Council for Harmonisation (ICH) Q3D guideline, for instance, sets a permitted daily exposure (PDE) for palladium at 100 µ g/day for oral administration, which typically translates to a concentration limit of 10 ppm in the final API.[4][5]

The structure of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol, with its basic pyridine and amine functionalities, can form stable complexes with palladium species. This chelation effect makes the metal catalyst particularly difficult to remove using simple methods.[6] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including troubleshooting advice and detailed protocols, to effectively address this crucial purification challenge.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to remove palladium from my 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol product?

A1: The primary difficulty stems from the molecular structure of your compound. The nitrogen atoms in both the pyridine ring and the secondary amine group are Lewis bases that can act as strong ligands, chelating or binding to the residual palladium catalyst.[6] This forms a stable metal-product complex, keeping the palladium in solution and rendering simple filtration ineffective for homogeneous catalysts.

Q2: What are the primary methods for removing residual palladium from an API?

A2: There are several established techniques, each with its own advantages and disadvantages. The most common methods include:

  • Adsorption on Metal Scavengers: Using solid-supported reagents (often functionalized silica or polystyrene) that have a high affinity for palladium.[7][8]

  • Activated Carbon Treatment: A cost-effective method where activated carbon adsorbs the metal impurities.[1][9]

  • Chromatography: Techniques like column chromatography can separate the desired compound from metal impurities based on differential adsorption.[10][11]

  • Crystallization: Purifying the compound by crystallization, leaving impurities behind in the mother liquor.[3][12]

  • Acid-Base Extraction: Leveraging the basicity of your compound to move it between aqueous and organic phases, leaving non-basic, metal-containing impurities behind.[10][13]

Q3: What are metal scavengers and how do they work?

A3: Metal scavengers are solid materials, typically silica gel or a polymer resin, that have been chemically modified with functional groups that selectively bind to metal ions.[7][8] For palladium, functional groups containing sulfur (e.g., thiols, thioureas) or nitrogen (e.g., amines) are highly effective due to their strong affinity for platinum-group metals.[1] The process involves stirring the crude product solution with the scavenger. The scavenger chelates the palladium, and because the scavenger is an insoluble solid, it can be easily removed by simple filtration, leaving a purified, low-palladium solution.[7]

Q4: Can I just use activated carbon? It's much cheaper than a specialized scavenger.

A4: Yes, activated carbon is a widely used and economical choice for palladium removal.[4][9] Its high surface area provides numerous sites for palladium species to adsorb.[14] However, the primary drawback of activated carbon is its lack of specificity. It can also adsorb your desired product, 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol, which can lead to significant yield loss.[4][6] It is often necessary to screen conditions, such as the amount of carbon and treatment time, to balance effective palladium removal with minimizing product loss.

Method Selection & Workflow

Choosing the right purification strategy depends on several factors, including the nature of the catalyst (heterogeneous vs. homogeneous), the initial palladium concentration, the scale of the reaction, and the required final purity. The following decision tree provides a logical workflow for selecting an appropriate method.

start Crude Product (with Pd Impurity) catalyst_type Catalyst Type? start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Heterogeneous homo Homogeneous catalyst_type->homo Homogeneous filtration Direct Filtration (through Celite®/Filter Aid) hetero->filtration scale Reaction Scale? homo->scale check_pd1 Analyze Pd Level (e.g., ICP-MS) filtration->check_pd1 pd_ok1 Pd Level OK (<10 ppm) check_pd1->pd_ok1 Yes pd_high1 Pd Level High check_pd1->pd_high1 No pd_high1->homo lab_scale Lab Scale (<10g) scale->lab_scale Small process_scale Process/Pilot Scale (>10g) scale->process_scale Large lab_options Primary Options: - Metal Scavengers - Column Chromatography lab_scale->lab_options process_options Primary Options: - Metal Scavengers - Activated Carbon - Crystallization - Acid-Base Extraction process_scale->process_options final_check Analyze Final Product for Residual Pd and Purity lab_options->final_check process_options->final_check

Caption: Decision tree for selecting a palladium removal method.

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification process in a question-and-answer format.

Issue 1: Incomplete Palladium Removal

Symptom: Your final, isolated product still contains high levels of palladium (e.g., >10 ppm) after purification, as determined by elemental analysis (ICP-MS).

Possible CauseSuggested Solution
Inefficient Scavenger Performance Increase Equivalents: Use a higher loading of the scavenger (e.g., increase from 5 to 10 wt% equivalents). Use a Stronger Scavenger: Switch to a scavenger with a higher affinity for palladium. Thiol- or dimercaptotriazine (DMT)-functionalized scavengers often show high efficacy.[6][7] Optimize Conditions: Increase the reaction temperature (e.g., to 40-50 °C) and/or extend the stirring time (e.g., 12-24 hours) to improve kinetics.[6]
Palladium is in a Resistant Form Change Oxidation State: Sometimes, adding a mild reducing agent (e.g., formic acid) or oxidizing agent can change the palladium's oxidation state, making it more amenable to scavenging. This should be approached with caution to avoid degrading the product.
Method is Unsuitable Combine Methods: A multi-step approach can be highly effective. For example, perform an initial treatment with activated carbon to remove the bulk of the palladium, followed by a "polishing" step with a high-affinity scavenger to remove the final traces.[1]

Issue 2: Significant Product Loss During Purification

Symptom: You are experiencing a low yield of your final 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol product after the palladium removal step.

Possible CauseSuggested Solution
Non-specific Adsorption of Product Reduce Adsorbent Amount: This is a very common issue with activated carbon.[4] Use the minimum amount of adsorbent required for effective palladium removal. A screening experiment to find the optimal loading is recommended. Change the Solvent: The solvent can significantly influence the non-specific binding of your product to the adsorbent. Test alternative solvents to find one that minimizes product loss while maintaining good scavenging efficiency.[6] Thoroughly Wash the Solid: After filtering off the scavenger or carbon, wash the solid "cake" extensively with fresh solvent to recover as much adsorbed product as possible.[4]
Product Co-elution (Chromatography) Optimize Eluent System: If impurities are co-eluting with your product, adjust the polarity of your mobile phase. For basic compounds like yours, adding a small amount of a base (e.g., 0.1-1% triethylamine) to the eluent can improve peak shape and separation by minimizing interaction with the silica gel.[15]
Product Loss During Extraction Check pH: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the initial extraction to fully protonate and dissolve your product. Conversely, ensure the pH is sufficiently basic (pH > 10) before back-extraction.[10] Increase Number of Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) instead of one large extraction (1 x 150 mL) to improve recovery.

Data Summary: Comparison of Common Palladium Scavengers

The selection of a scavenger is critical and depends on the specific form of palladium in the reaction mixture and the process conditions.

Scavenger TypeFunctional GroupSupportTypical EfficacyKey Advantages & Considerations
Thiol-Based -SHSilica>99%Broadly effective for various palladium species. A workhorse scavenger in the pharmaceutical industry.[1][6]
Triamine-Based -NH(CH₂)₂NH(CH₂)₂NH₂Silica>95%Good for scavenging palladium, but potential for interaction with acidic functional groups.
Thiourea-Based -NHC(=S)NH₂Silica>99%Very high affinity for palladium; can reduce levels to <1 ppm.[2]
MP-TMT DimercaptotriazinePolystyrene>99%High loading capacity and very strong binding affinity for palladium.[5][7]

Note: Efficacy is highly dependent on specific reaction conditions, including solvent, temperature, and the nature of the palladium catalyst and ligands used.[1]

Detailed Experimental Protocols

Protocol 1: Palladium Removal using a Silica-Thiol Scavenger

This protocol provides a general procedure for using a solid-supported scavenger.

  • Quantify Palladium: If possible, determine the initial concentration of residual palladium in your crude product solution using ICP-MS or a similar technique.[4] If not feasible, calculate the amount based on the initial catalyst loading.

  • Dissolution: Dissolve the crude 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate) at a concentration of approximately 10-50 mg/mL.

  • Add Scavenger: Add 3-10 molar equivalents (or a calculated weight percentage, e.g., 5-10 wt%) of the silica-thiol scavenger resin relative to the initial amount of palladium catalyst used.[6]

  • Stir Mixture: Stir the resulting suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to completely remove the solid scavenger resin.

  • Wash Resin: Wash the resin on the filter thoroughly with fresh solvent to ensure complete recovery of the product.[4]

  • Concentration and Analysis: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product. Submit a sample for elemental analysis to confirm the final palladium concentration is below the target threshold.

dissolve 1. Dissolve Crude Product in Solvent add_scav 2. Add Scavenger Resin (3-10 eq.) dissolve->add_scav stir 3. Stir Mixture (2-24h, RT to 50°C) add_scav->stir filter 4. Filter to Remove Solid Scavenger stir->filter wash 5. Wash Resin with Fresh Solvent filter->wash concentrate 6. Combine Filtrate & Concentrate wash->concentrate analyze 7. Analyze Final Product (ICP-MS) concentrate->analyze

Caption: Experimental workflow for palladium removal using a scavenger.

Protocol 2: Purification by Acid-Base Extraction

This method is particularly useful for removing non-basic or weakly basic impurities from your basic product.[13]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol salt will move into the aqueous layer.[10]

  • Separate Layers: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the product. Combine the aqueous extracts. The organic layer, containing non-basic impurities and potentially some palladium complexes, can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base solution (e.g., 6 M NaOH) with stirring until the pH is strongly basic (pH > 10), which will deprotonate your product and may cause it to precipitate.[10]

  • Back-Extraction: Add fresh organic solvent (e.g., ethyl acetate or DCM) to the basic aqueous solution and extract the free-base product back into the organic layer. Repeat this extraction two more times.

  • Drying and Evaporation: Combine the organic extracts. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[10]

References

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Activated Carbon Business Division.
  • BenchChem. (2025). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem Technical Support.
  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage Application Note.
  • SciSpace. (n.d.). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace.
  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed.
  • Apollo Scientific. (n.d.). Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.
  • ResearchGate. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage.
  • PubMed. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.
  • MDPI. (2023). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI.
  • Sopachem. (n.d.). Metal Scavenger Guide. Sopachem.
  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal in 5-Bromoindole Reactions. BenchChem Technical Support.
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
  • Google Patents. (n.d.). NL8703159A - PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES. Google Patents.
  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia.
  • Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery. Amazon Filters.
  • Ingenta Connect. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Ingenta Connect.
  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. ResearchGate.
  • HETEROCYCLES. (2021). preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES, Vol. 102, No. 7.
  • CHEMISTRY. (n.d.). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. CHEMISTRY.
  • Google Patents. (n.d.). JP2000026381A - Isolation of aminoalcohol. Google Patents.
  • Wiley Online Library. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Wiley Online Library.
  • BenchChem. (2025). Technical Support Center: Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. BenchChem Technical Support.
  • Google Patents. (n.d.). WO2002008491A1 - Palladium removing solution and method for removing palladium. Google Patents.
  • CHEMISTRY. (2015). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. CHEMISTRY.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • European Patent Office. (n.d.). EP 0530524 A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine. European Patent Office.
  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.
  • Heterocyclic Letters. (2021). Vol. 11, No.3|447-452| May-July|2021. Heterocyclic Letters.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-[(3-Bromopyridin-2-yl)oxy]ethanol. BenchChem Technical Support.
  • Google Patents. (n.d.). WO2011140465A1 - Process for purifying ethanol. Google Patents.
  • ResearchGate. (2023). Is it possible to extract amino acids from water using extraction?. ResearchGate.
  • BLD Pharm. (n.d.). 1-(2-Amino-5-bromopyridin-3-yl)ethanol. BLD Pharm.

Sources

Technical Support Center: Stabilizing 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HYGRO-PYR-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Mitigation of deliquescence and hygroscopicity in pyridine-ethanolamine derivatives.[1]

Executive Summary

The molecule 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol presents a classic "dual-threat" for hygroscopicity. The pyridine nitrogen (pKa ~5.2–6.[1]0) invites salt formation, but the hydroxyethyl tail (


) acts as a potent hydrogen-bond donor/acceptor, aggressively scavenging atmospheric moisture.

If your current salt form (likely Hydrochloride or Mesylate) is turning into a gel or sticky gum at >40% Relative Humidity (RH), this is a thermodynamic inevitability of the crystal lattice, not a batch failure.[2] This guide provides the protocols to diagnose, chemically re-engineer, and process-control this issue.

Module 1: Diagnostic & Characterization

User Query: "My powder flows fine initially but turns sticky after 2 hours on the bench. How do I quantify this risk?"

The Protocol: Dynamic Vapor Sorption (DVS) Profiling

You cannot rely on visual inspection.[1] You must determine the Critical Relative Humidity (CRH) —the point where the crystal lattice collapses to solvate the surface.

Step-by-Step DVS Workflow:

  • Sample Prep: Load 10–20 mg of the salt into the DVS pan.

  • Drying Phase: Equilibrate at 0% RH at 25°C for 4 hours (or until mass change

    
    ) to remove surface moisture.
    
  • Sorption Cycle: Ramp RH from 0% to 90% in 10% increments.

    • Crucial Step: Hold at each step until equilibrium (

      
      ).[1]
      
  • Desorption Cycle: Ramp back down 90%

    
     0%.
    
  • Hysteresis Check: If the desorption curve does not overlay the sorption curve, you have formed a stable hydrate or trapped water in the lattice.

Interpretation Table:

Mass Gain at 80% RH Classification Action Required
< 0.2% Non-Hygroscopic No action.[1] Process is robust.
0.2% – 2.0% Slightly Hygroscopic Standard packaging (HDPE bottles + desiccant).[1]
2.0% – 15.0% Hygroscopic Process Control: Controlled humidity suites required.[1]

| > 15.0% (or deliquescence) | Very Hygroscopic | Chemical Change: You must switch the counter-ion.[1] |

Module 2: Chemical Resolution (Counter-Ion Engineering)

User Query: "I'm using the HCl salt because it was easy to make, but it's deliquescent. What should I switch to?"

The Root Cause: Lattice Energy vs. Hydration Energy

The Chloride ion (


) is small and has high charge density. While it forms strong ionic bonds with the protonated pyridine, it competes poorly against water molecules that want to hydrate the exposed 

tail. You need a "Hydrophobic Shield" —a counter-ion that is large, lipophilic, and packs tightly to exclude water.[2]
The Solution: The "Big 3" Alternative Counter-Ions

Based on the structure of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol, we recommend screening these three specific acids.

Counter-IonpKa (Acid)Why it WorksRisk Profile
Tosylate (p-Toluenesulfonate) -1.3Gold Standard. The aromatic ring provides lipophilicity; the sulfonate creates a robust ionic anchor.[1] Often crystallizes as non-hygroscopic needles.[1]Low. (Genotoxicity risk of esters must be controlled in synthesis).[1]
Fumarate 3.03Network Former. Dicarboxylic acid capable of cross-linking two base molecules, often creating a high-melting, stable lattice.[2]Medium. May form solvates with alcohols.[1]
Napsylate (2-Naphthalenesulfonate) -2.8Maximum Shielding. The naphthalene ring is very bulky, physically blocking water access to the salt site.Low. High molecular weight reduces drug loading.[1]
Visual Logic: Salt Selection Decision Tree

SaltSelection Start Current Salt is Hygroscopic? pKaCheck Check Base pKa (~5.5) Start->pKaCheck Decision Select Counter-Ion Strategy pKaCheck->Decision Delta pKa > 3 required Tosylate Option A: Tosylate (High Lipophilicity) Decision->Tosylate Priority 1 Fumarate Option B: Fumarate (H-Bond Network) Decision->Fumarate Priority 2 Napsylate Option C: Napsylate (Max Hydrophobicity) Decision->Napsylate Priority 3 Validation Validate with DVS & XRPD Tosylate->Validation Fumarate->Validation Napsylate->Validation

Caption: Decision matrix for replacing hydrophilic counter-ions (like HCl) with lipophilic alternatives to exclude lattice water.

Module 3: Crystallization & Process Engineering

User Query: "I switched to Tosylate, but the oil won't crystallize. How do I force a solid?"

The ethanolamine tail makes this molecule prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.[1]

Troubleshooting the "Oiling Out" Phenomenon
  • Avoid Alcohols: Do not crystallize from Methanol or Ethanol. The molecule is too soluble, and the

    
     tail will solvate, preventing lattice formation.
    
  • Use "Anti-Solvent" Drowning:

    • Solvent: Dissolve the free base and acid in a minimum amount of Acetone or Acetonitrile (polar but aprotic).

    • Anti-Solvent: Slowly add MTBE (Methyl tert-butyl ether) or Heptane .[1]

  • Temperature Cycling:

    • Heat to 50°C

      
       Cool to 5°C (1°C/min).
      
    • Why? Cycling breaks the metastable "oil" phase and encourages nucleation.

Module 4: Handling & Storage FAQs

Q: Can I just dry the HCl salt in an oven to fix it? A: No. If you have a true hydrate or a deliquescent salt, drying will only create an unstable amorphous phase that will re-absorb water within minutes of exposure to air (the "sponge effect"). You must change the crystal form (polymorph) or the salt species.

Q: What is the recommended storage condition for the bulk drug substance? A:

  • Primary Container: LDPE bag (twisted and tied).

  • Secondary Container: Aluminum foil laminate bag (heat sealed) with a silica gel sachet.

  • Outer Container: HDPE Drum.[1]

  • Environment: Store at <25°C. Refrigeration (2-8°C) is risky if the container is not perfectly sealed, as condensation will occur upon warming.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1][3][4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The authoritative text on counter-ion selection and pKa rules). [2]

  • FDA. (2021).[1] Regulatory Classification of Pharmaceutical Co-Crystals vs. Salts. (Guidance on regulatory implications of switching salt forms).

  • Newman, A. (2013).[1][2] Solid State Characterization of Pharmaceuticals. (Detailed protocols on DVS and Hygroscopicity assessment).

  • PubChem. (2025).[1][5][6] Compound Summary: 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol.[1][7] (Structural verification and physicochemical properties).

  • USP <1241>. Water-Solid Interactions in Pharmaceutical Systems. (Standardized methods for determining sorption isotherms). [2]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol, a substituted pyridine derivative of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present a detailed interpretation of the NMR data but also to provide a comparative framework against other common analytical techniques, offering a holistic perspective on structural elucidation.

The Central Role of 1H NMR in Structural Analysis

1H NMR spectroscopy stands as a cornerstone technique in organic chemistry for its ability to provide a detailed atomic-level map of a molecule. The chemical shift of a proton provides information about its electronic environment, while spin-spin coupling reveals the connectivity of neighboring protons. Integration of the signals allows for the quantitative determination of the number of protons in a given environment. This trifecta of information makes 1H NMR an unparalleled tool for structural determination.

Predicted 1H NMR Spectrum of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol

Structure and Proton Labeling:

Caption: The standard workflow for processing raw NMR data (FID) to obtain an interpretable spectrum.

Conclusion

The structural elucidation of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol serves as an excellent case study for demonstrating the power and utility of 1H NMR spectroscopy. By combining a predictive approach based on known chemical shift values of analogous structures with a comparative analysis against other key analytical techniques, a high degree of confidence in the proposed structure can be achieved. For researchers in drug development, a thorough understanding and application of these principles are fundamental to ensuring the identity and purity of their compounds, a critical step in the path to clinical investigation.

References

  • University of California, Davis. NMR Sample Preparation. [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • University of Wisconsin-Madison, Chemistry Department. Optimized Default 1H Parameters. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • LibreTexts Chemistry. How do I choose the right acquisition parameters for a quantitative NMR measurement? [Link]

  • Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • Metabolomics Society. NMR data acquisition. [Link]

  • Bruker. THE ACQUISITION PARAMETERS. [Link]

  • Nanalysis. NMR acquisition parameters and qNMR. [Link]

  • ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • VCE CHEMISTRY PREVIOUS STUDY DESIGN- 2016. Analysis of organic compounds-IR, NMR and MS. [Link]

  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • MDPI. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

  • Fiehn Lab. Structure Elucidation of Small Molecules. [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

  • Beilstein Journals. Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]

  • Patsnap. NMR vs IR Spectroscopy: Determine Functional Groups. [Link]

  • Medify. Organic analysis - mass spectrometry and infrared spectroscopy (3.3.6) — AQA A Level Chemistry Study Notes. [Link]

  • PubChemLite. 2-[(5-bromopyridin-3-yl)amino]ethan-1-ol. [Link]

  • MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • YouTube. 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]

  • ChemSrc. 2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol dihydrochloride. [Link]

  • PubChem. 2-Amino-3-bromopyridine. [Link]

  • Chegg. Predict the 'H-NMR spectrum for each of the compounds (#1 - Chegg. [Link]

  • ResearchGate. 1 H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate.. [Link]

Sources

HPLC Method Development Guide: Purity Analysis of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol presents a classic chromatographic paradox: the molecule contains a basic nitrogen (pyridine ring + secondary amine) capable of severe peak tailing, yet possesses a lipophilic halogen (bromine) and a polar tail (ethanol).[1]

Standard C18 protocols often fail here, yielding broad, asymmetric peaks that mask closely eluting impurities like 3,5-dibromopyridine (precursor) or hydrolysis byproducts.[1]

This guide moves beyond generic templates. We compare three distinct separation strategies—Traditional Acidic C18, Fluorinated Phenyl (PFP), and High-pH Hybrid C18—to demonstrate why High-pH Reversed-Phase Chromatography is the superior choice for this specific analyte.[1]

The Analytical Challenge

To separate this molecule effectively, we must understand its physicochemical "personality":

  • The Basic Core: The 3-aminopyridine moiety has a pKa likely between 3.5 and 4.5 .[1] At standard HPLC pH (pH 2-3), the molecule is protonated (

    
    ).[1] Positively charged nitrogen interacts ionically with residual silanols (
    
    
    
    ) on the column backbone, causing "shark-fin" tailing.[1]
  • The Halogen Handle: The bromine atom at position 5 increases lipophilicity but also offers specific

    
     electron interactions.[1]
    
  • The Polar Tail: The ethanolamine chain adds polarity, reducing retention on pure hydrophobic phases.[1]

Comparison of Methodologies
FeatureMethod A: Acidic C18Method B: Fluorophenyl (PFP)Method C: High pH Hybrid (Recommended)
Mechanism Hydrophobic Interaction

Interaction + Dipole
Hydrophobic (Neutral State)
Mobile Phase 0.1% Formic Acid (pH ~2.[1]7)0.1% TFA (pH ~2.0)10mM NH₄HCO₃ (pH 10.0)
Peak Shape Poor (Tailing Factor > 1.[1]5)Moderate (Tailing ~ 1.2)Excellent (Tailing < 1.1)
Selectivity StandardHigh for HalogensHigh for Bases
MS Compatible YesNo (TFA suppresses signal)Yes

Comparative Experimental Study

Method A: The "Default" Failure (Acidic C18)

Hypothesis: A standard C18 column with formic acid is the starting point for 90% of labs.

  • Column: Standard Silica C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.[1]

  • Result: The protonated pyridine interacts with silanols.[1][2]

  • Observation: Peak tailing masks the critical impurity 3-amino-5-bromopyridine .[1]

Method B: The Selectivity Play (Fluorophenyl)

Hypothesis: A Pentafluorophenyl (PFP) column interacts specifically with the bromine and the aromatic ring.

  • Column: Fluorophenyl-Hexyl (e.g., Luna PFP).[1]

  • Result: Excellent separation of the brominated impurities due to halogen selectivity.

  • Observation: Peak shape is better than C18, but TFA is required to suppress silanols, making this method poor for LC-MS applications.[1]

Method C: The Modern Solution (High pH Hybrid)

Hypothesis: By raising the pH to 10.0 (well above the pKa), we deprotonate the pyridine. The neutral molecule does not interact with silanols.

  • Column: Ethylene-Bridged Hybrid (BEH) C18 (e.g., Waters XBridge or Agilent Poroshell HPH).[1]

  • Result: The analyte behaves like a simple neutral hydrocarbon.[1]

  • Observation: Sharp, symmetrical peaks.[1] High loading capacity allows for better detection of trace impurities (0.05% level).

Detailed Experimental Protocols

Below is the optimized protocol for Method C , which provides the highest robustness and sensitivity.

Reagents & Preparation[1][3][4]
  • Buffer (pH 10): Dissolve 790 mg Ammonium Bicarbonate in 1L HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide (28%).

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Sample Diluent: 50:50 Water:Acetonitrile.[1]

Instrument Parameters (Method C)
ParameterSetting
Column Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle)
Flow Rate 0.6 mL/min
Temperature 40°C
Injection Vol 2.0 µL
Detection UV @ 254 nm (Primary), 280 nm (Secondary)
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.04060
10.0595
12.0595
12.1955
15.0955

Data Analysis & Performance Metrics

The following data summarizes the performance of the three tested approaches. Note the dramatic improvement in Tailing Factor (


) with Method C.
ParameterMethod A (Acidic C18)Method B (PFP + TFA)Method C (High pH Hybrid)
Retention Time (

)
3.2 min4.5 min5.8 min
Tailing Factor (

)
1.85 (Fail)1.25 (Pass)1.08 (Excellent)
Resolution (

)
*
1.82.53.2
Plate Count (

)
4,5008,20012,500

*Resolution calculated between main peak and nearest impurity (3-amino-5-bromopyridine).[1]

Visualization of Method Logic

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path taken to arrive at the High pH strategy.

MethodDevelopment Start Start: 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol Analyze Analyze pKa (~4.0) & Structure Start->Analyze Decision Select pH Strategy Analyze->Decision LowPH Low pH (pH 2.5) Protonated Analyte (+) Decision->LowPH Standard C18 HighPH High pH (pH 10.0) Neutral Analyte (0) Decision->HighPH Modern Approach Silanol Silanol Interaction (Peak Tailing) LowPH->Silanol Hybrid Hybrid Column Required (XBridge/Gemini) HighPH->Hybrid ResultBad Result: Asymmetric Peak Poor Impurity Detection Silanol->ResultBad ResultGood Result: Sharp Peak High Resolution Hybrid->ResultGood

Caption: Decision tree highlighting the critical pivot to High pH chromatography to neutralize the basic pyridine moiety.

Diagram 2: Interaction Mechanism

Why does High pH work? This diagram contrasts the "Silanol Drag" vs. "Neutral Partitioning."

Interactions cluster_acidic Acidic Conditions (pH 2) cluster_basic Basic Conditions (pH 10) AnalytePos Analyte (+) SilanolNeg Silanol (-) AnalytePos->SilanolNeg Attraction Drag Ionic Drag (Tailing) SilanolNeg->Drag AnalyteNeu Analyte (Neutral) Ligand C18 Ligand AnalyteNeu->Ligand Interaction Partition Pure Hydrophobic Partitioning Ligand->Partition

Caption: Mechanistic comparison: Ionic drag at low pH vs. clean hydrophobic partitioning at high pH.[1]

References

  • Waters Corporation. (2025).[1] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes. Link

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] Link[1]

  • Sielc Technologies. (2024).[1] HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Application Notebook. Link

  • PubChem. (2025).[1][3] Compound Summary: 3-Amino-5-bromopyridine (Precursor Data). National Library of Medicine. Link

  • Agilent Technologies. (2023).[1] Analysis of Basic Compounds using Agilent Poroshell 120 HPH-C18. Agilent Technical Guides. Link

Sources

Mass spectrometry fragmentation patterns of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol

A Senior Application Scientist's Guide to Predictive Fragmentation Analysis

This guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol. In the absence of direct, published experimental spectra for this specific molecule, this document leverages established principles of mass spectrometry and known fragmentation behaviors of analogous chemical structures—including bromopyridines, secondary amines, and primary alcohols—to construct a predictive model. This approach is fundamental in drug discovery and metabolomics for the tentative identification of novel compounds or metabolites.

The guide is structured to provide researchers with a robust theoretical framework for anticipating and interpreting the mass spectrum of this and structurally related molecules. We will explore the causal mechanisms behind key fragmentation pathways, present a detailed, replicable experimental protocol, and offer a comparative analysis to highlight the diagnostic utility of specific structural features.

Principles and Experimental Design: Ionization and Fragmentation

To analyze a molecule like 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol, which contains multiple basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the method of choice. ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺, minimizing in-source fragmentation and preserving the molecular weight information.[1][2]

Subsequent structural elucidation is achieved through tandem mass spectrometry (MS/MS), most commonly employing Collision-Induced Dissociation (CID). In this process, the [M+H]⁺ precursor ion is isolated, accelerated, and collided with an inert gas (e.g., argon or nitrogen).[3] This collision converts kinetic energy into internal energy, inducing fragmentation along pathways dictated by the molecule's structure and bond energies.[4] The resulting product ions are then analyzed to piece together the original structure.

Proposed Experimental Protocol

This protocol describes a standard method for acquiring MS/MS data using a quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Sample Preparation:

    • Prepare a 1 µg/mL stock solution of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol in methanol.

    • Dilute the stock solution to 100 ng/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for direct infusion. The formic acid aids in protonation, enhancing the [M+H]⁺ signal.[1]

  • Mass Spectrometer Settings (Direct Infusion):

    • Ionization Mode: ESI, Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 °C

    • Drying Gas (N₂): Flow rate of 8 L/min at 300 °C

    • Infusion Flow Rate: 5 - 10 µL/min

  • MS/MS (Product Ion Scan) Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ions corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

    • Collision Gas: Argon

    • Collision Energy: A stepped or ramped collision energy (e.g., 10-40 eV) is recommended. Lower energies will favor the formation of larger primary fragments, while higher energies will induce more extensive, secondary fragmentation, providing deeper structural detail.[5]

Predicted Fragmentation Pathways

The structure of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol offers several distinct sites for fragmentation. The most labile bonds are typically those adjacent to heteroatoms (N, O) and within the flexible side chain.

The Precursor Ion: A Tale of Two Isotopes

The molecular formula is C₇H₉BrN₂O. A key feature will be the isotopic signature of bromine, which exists as ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%) in a roughly 1:1 ratio. This results in a characteristic doublet for the precursor ion and any fragment containing the bromopyridine moiety, with peaks separated by approximately 2 m/z units.

  • Calculated [M+H]⁺ for ⁷⁹Br isotope (C₇H₁₀N₂O⁷⁹Br⁺): m/z 217.0029

  • Calculated [M+H]⁺ for ⁸¹Br isotope (C₇H₁₀N₂O⁸¹Br⁺): m/z 218.9998

Primary Fragmentation Pathways
  • α-Cleavage at the Amino Alcohol Side Chain (Pathway A): This is predicted to be the most favorable and dominant fragmentation pathway.[6] Alpha-cleavage involves the homolytic cleavage of the C-C bond adjacent to the protonated secondary amine.[4] This results in the loss of a neutral formaldehyde-imine radical (•CH₂OH) and the formation of a highly stable, resonance-stabilized iminium ion. This is a classic fragmentation for N-substituted ethanolamines.[6][7]

    • Neutral Loss: CH₂OH (31.0184 Da)

  • Loss of Water (Pathway B): The primary alcohol functional group can easily be eliminated as a neutral water molecule following protonation.[8][9] This is a common fragmentation for alcohols and often occurs via a rearrangement, leading to the formation of a cyclic or unsaturated ion.

    • Neutral Loss: H₂O (18.0106 Da)

  • Cleavage of the C-N Bond (Pathway C): The bond connecting the ethanolamine side chain to the pyridine ring can cleave, resulting in the formation of a protonated 5-bromo-3-aminopyridine ion.

    • Neutral Loss: C₂H₄O (44.0262 Da, as ethylene oxide) or C₂H₅NO (59.0371 Da, as ethanolamine) depending on the exact rearrangement. The more direct cleavage would lead to the protonated aminopyridine.

Fragmentation of the Bromopyridine Ring

At higher collision energies, the stable bromopyridine ring itself may fragment. Common fragmentation pathways for pyridine rings include the neutral loss of hydrogen cyanide (HCN) or rearrangements leading to the loss of the bromine atom.[10][11]

Data Summary and Visualization

The following table summarizes the predicted key ions in the MS/MS spectrum of protonated 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol.

Proposed Fragment Ion m/z (⁷⁹Br) m/z (⁸¹Br) Neutral Loss Formula of Loss Pathway Notes
[M+H]⁺ (Precursor) 217.00219.00---Characteristic 1:1 isotopic doublet.
[M+H - H₂O]⁺199.00201.0018.01H₂OBCommon loss from the alcohol group.
[M+H - CH₂OH]⁺185.98187.9831.02CH₃OALikely the base peak due to stable iminium ion formation.
[5-bromo-3-aminopyridine+H]⁺173.97175.9743.03C₂H₄OCResults from cleavage of the C-N side chain bond.
Predicted Fragmentation Diagram

The following diagram illustrates the primary fragmentation pathways originating from the protonated precursor ion.

Fragmentation_Pathway Precursor [M+H]⁺ m/z 217.0 / 219.0 FragA [M+H - CH₂OH]⁺ m/z 186.0 / 188.0 Precursor->FragA  - CH₂OH (Pathway A) α-Cleavage FragB [M+H - H₂O]⁺ m/z 199.0 / 201.0 Precursor->FragB  - H₂O (Pathway B) Dehydration FragC [C₅H₆N₂Br]⁺ m/z 174.0 / 176.0 Precursor->FragC  - C₂H₄O (Pathway C) C-N Cleavage

Caption: Predicted major fragmentation pathways for protonated 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol.

Comparative Analysis: The Diagnostic Value of Bromine

To understand the diagnostic utility of the fragmentation pattern, it is useful to compare it with a hypothetical, non-brominated analogue: 2-[(pyridin-3-yl)amino]ethan-1-ol.

FeatureBrominated Compound Non-Brominated Analogue Significance
Precursor [M+H]⁺ m/z 217 / 219m/z 139The Br isotopic pattern is a definitive marker for the presence and number of bromine atoms.
Fragment A m/z 186 / 188m/z 108The mass shift and isotopic pattern in this major fragment confirm the Br is on the pyridine ring.
Fragment B m/z 199 / 201m/z 121Confirms the location of Br on the larger fragment post-dehydration.
Fragment C m/z 174 / 176m/z 95The mass of this fragment directly corresponds to brominated aminopyridine, confirming the core structure.

This comparison demonstrates that while the fragmentation pathways (α-cleavage, dehydration) are conserved, the specific m/z values and isotopic patterns of the resulting fragments are highly diagnostic. They not only confirm the presence of bromine but also localize it to the aromatic ring, distinguishing it from potential isomers where the bromine might be on the side chain.

Conclusion

The tandem mass spectrometry analysis of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol is predicted to yield a rich and informative fragmentation pattern. The key diagnostic features are:

  • A prominent [M+H]⁺ ion doublet at m/z 217/219.

  • A dominant fragment ion (likely the base peak) at m/z 186/188 resulting from α-cleavage and loss of the terminal CH₂OH group.

  • Characteristic neutral losses of water (18 Da) and cleavage of the entire side chain.

By combining knowledge of the bromine isotopic signature with the fundamental fragmentation rules for amines and alcohols, a highly confident structural elucidation is possible. This predictive guide serves as a valuable resource for researchers in identifying this molecule in complex matrices and for interpreting the spectra of other novel compounds containing similar functional moieties.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of N-methylethanamine.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (2024). Collision-induced dissociation. Retrieved from [Link]

  • Coon, J. J., et al. (2008). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation. Journal of the American Society for Mass Spectrometry.
  • Wikipedia. (2024). Fragmentation (mass spectrometry). Retrieved from [Link]

  • University of California, Davis. (n.d.). Interpretation of mass spectra.
  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry.
  • Jackson, G., et al. (2020, October 9). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs.
  • Li, L., et al. (2004). Fragmentation patterns of novel dispirocyclopiperazinium dibromides with strong analgesic activity under electrospray ionization tandem mass spectrometry conditions. Rapid Communications in Mass Spectrometry, 18(8), 829-33.
  • Syka, J. E., et al. (2004).
  • Gope, K., et al. (2021, December 24). Neutral Dissociation of Pyridine Evoked by Irradiation of Ionized Atomic and Molecular Hydrogen Beams. Molecules, 27(1), 108.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Gierczyk, B., et al. (2020, July 17).
  • Waters Corporation. (n.d.). Application of Neutral Loss and Precursor Ion Scanning by Tandem Quadrupole Mass Spectrometry to Monitor for Drug Metabolites. Retrieved from [Link]

  • Hopfgartner, G., et al. (2023, September 22). Ultraviolet photodissociation and collision-induced dissociation for qualitative/quantitative analysis of low molecular weight compounds by liquid chromatography-mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab.
  • Prasain, J. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry.
  • Hufsky, F., et al. (2014). Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. Analytical Chemistry.
  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Wang, F. P., et al. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 51(1), 58-66.
  • Stefova, M., et al. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin.
  • Kádár, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
  • Crotti, A. E. M., et al. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
  • Hong, J., et al. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society.

Sources

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-Pyridine Aminoethanols in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halopyridine Scaffolds

In the landscape of medicinal chemistry and drug development, halogenated pyridines are indispensable building blocks. Their utility stems from the ability of the halogen atom to serve as a versatile synthetic handle for constructing complex molecular architectures. Specifically, the 5-bromo- and 5-chloro-substituted pyridine aminoethanols are crucial precursors for a wide array of pharmacologically active compounds. The choice between a bromo or chloro substituent at the 5-position is not arbitrary; it is a strategic decision that profoundly impacts reaction efficiency, cost, and the overall synthetic route.

This guide provides an in-depth, objective comparison of the reactivity of 5-bromo- and 5-chloro-pyridine aminoethanols. We will dissect the fundamental chemical principles governing their behavior and provide supporting experimental data and protocols for two pivotal classes of reactions in drug discovery: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Part 1: Fundamental Principles of Reactivity

The reactivity of these halopyridines is governed by a delicate interplay between the electronic nature of the pyridine ring and the intrinsic properties of the carbon-halogen (C-X) bond.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, rendering the ring electron-deficient compared to benzene. This electronic property deactivates the ring towards electrophilic substitution but, crucially, activates it for nucleophilic attack, particularly at the 2- and 4-positions.[1][2]

  • The Carbon-Halogen Bond: The key difference between the bromo and chloro substituents lies in the strength of their bond to the pyridine ring. The Carbon-Bromine (C-Br) bond is inherently weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This difference in bond dissociation energy is the primary determinant of reactivity in reactions where the C-X bond is cleaved.[3][4]

These fundamental differences lead to divergent reactivity profiles in the two major reaction classes discussed below.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions: The Bromo Advantage

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions, are cornerstones of modern drug synthesis. The catalytic cycle for these reactions typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5][6]

This initial step is often rate-determining. Due to the weaker C-Br bond, 5-bromopyridines undergo oxidative addition more readily than their 5-chloro counterparts.[3][7][8] This translates to higher reactivity, often allowing for:

  • Milder reaction conditions (lower temperatures).

  • Lower catalyst loadings.

  • Shorter reaction times.

  • Greater success with challenging or sterically hindered coupling partners.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > OTf > Cl .[3][8][9]

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)(X)L_n Oxidative Adduct OxAdd->PdII Rate-determining step (C-Br > C-Cl) Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetal PdII_R R-Pd(II)(R')L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' Product RedElim->Product ArylHalide Ar-X (Substrate) (X = Br, Cl) ArylHalide->OxAdd Reagent R'-[M] (e.g., R'B(OH)₂) Reagent->Transmetal

Caption: General catalytic cycle for Palladium cross-coupling reactions.

Comparative Data: Suzuki-Miyaura Coupling

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of a generic 5-halopyridine aminoethanol with an arylboronic acid. Note the generally milder conditions required for the bromo-substrate.

Parameter5-Bromo-Pyridine Derivative5-Chloro-Pyridine DerivativeRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(OAc)₂ with SPhos, XPhos, or other electron-rich, bulky ligandsChloro-substrates require more electron-rich and activating ligands to facilitate the difficult oxidative addition step.[8][10]
Catalyst Loading 1-5 mol%3-10 mol%Higher reactivity of C-Br bond allows for lower catalyst loading.
Temperature 80-90 °C100-120 °CHigher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.[7]
Typical Yield Good to ExcellentModerate to GoodYields are highly substrate-dependent, but bromo-derivatives often provide higher yields under standard conditions.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating system for comparing reactivity. By running both reactions side-by-side and monitoring by TLC or LC-MS, the higher reactivity of the 5-bromo substrate will be evident through faster consumption of starting material.

Workflow Diagram

Suzuki_Workflow start Start setup Assemble Reaction: - Flask with stir bar - Add 5-halopyridine (1 eq) - Add boronic acid (1.2 eq) - Add base (e.g., K₂CO₃, 2 eq) - Add catalyst/ligand start->setup degas Degas Mixture: - Evacuate and backfill  with N₂ or Ar (3x) setup->degas solvent Add Degassed Solvent (e.g., Dioxane/Water) degas->solvent heat Heat to Target Temp: - 85°C for Bromo - 110°C for Chloro solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with water, brine monitor->workup Complete purify Purify: - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 5-halopyridine aminoethanol (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst. For the 5-bromo substrate, use Pd(dppf)Cl₂ (0.03 mmol, 3 mol%). For the 5-chloro substrate, use a pre-catalyst like SPhos-Pd-G2 (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v, 10 mL) via syringe.

  • Heating: Immerse the flask in a preheated oil bath. For the 5-bromo substrate, heat to 85°C. For the 5-chloro substrate, heat to 110°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 3: Nucleophilic Aromatic Substitution (SNAr): The Chloro Advantage

In stark contrast to cross-coupling, the reactivity order is often reversed in Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.[11] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient pyridine ring to form a negatively charged intermediate known as a Meisenheimer complex.[11][12]

The reactivity trend is often F > Cl > Br > I .[3][13] This is because the more electronegative halogen (Cl is more electronegative than Br) better stabilizes the developing negative charge in the transition state and the subsequent Meisenheimer complex through its inductive electron-withdrawing effect.[3][11] The C-X bond is broken in the second, fast step (elimination), so its strength has less influence on the overall reaction rate.

Therefore, for SNAr reactions, 5-chloro-pyridine aminoethanols are generally more reactive than their 5-bromo counterparts . This has been demonstrated in systems where a chloro group is selectively displaced in the presence of a bromo group on the same aromatic ring.[3]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Data: SNAr with an Amine Nucleophile
Parameter5-Chloro-Pyridine Derivative5-Bromo-Pyridine DerivativeRationale
Reaction Rate FasterSlowerThe higher electronegativity of chlorine stabilizes the rate-determining Meisenheimer intermediate.[3][11]
Temperature Lower (e.g., 100-130 °C)Higher (e.g., 120-160 °C)Less thermal energy is required to reach the transition state for the more reactive chloro-substrate.
Side Reactions Generally cleanerMay require harsher conditions, leading to potential degradation.Milder conditions for the chloro-substrate can lead to a cleaner reaction profile.
Typical Yield Good to ExcellentModerate to GoodThe enhanced reactivity of the chloro-derivative often translates to higher isolated yields.
Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes the substitution of the halogen with a secondary amine, a common transformation in drug synthesis.

  • Reaction Setup: In a sealable pressure vessel, combine the 5-halopyridine aminoethanol (1.0 mmol), the desired amine nucleophile (e.g., morpholine, 1.5 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a polar aprotic solvent such as DMSO or NMP (5 mL).

  • Heating: Seal the vessel and heat with vigorous stirring. For the 5-chloro substrate, heat to 120°C. For the 5-bromo substrate, a higher temperature of 140-150°C may be required.

  • Monitoring: Monitor the reaction by LC-MS. The disappearance of the 5-chloro starting material is expected to be significantly faster.

  • Workup: After completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the desired product.

Conclusion and Strategic Recommendations

The choice between 5-bromo- and 5-chloro-pyridine aminoethanols is a critical decision dictated by the intended synthetic transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.), the 5-bromo derivative is the superior choice. Its greater reactivity allows for milder conditions, lower catalyst costs, and often higher yields, making it the preferred building block for C-C and C-N bond formations via this pathway.

  • For Nucleophilic Aromatic Substitution (SNAr) reactions, the 5-chloro derivative is generally more reactive. Its ability to stabilize the key Meisenheimer intermediate makes it the substrate of choice for displacing the halogen with nucleophiles like amines, alcohols, or thiols.

By understanding these fundamental reactivity differences, researchers can design more efficient, robust, and cost-effective synthetic routes, accelerating the discovery and development of new therapeutics.

References

  • Bordwell, F. G., & Brannen, W. T., Jr. (1964). The "element effect" in nucleophilic aromatic substitution reactions. Journal of the American Chemical Society, 86(21), 4645–4650. Retrieved from [Link]

  • Chapman, N. B., & Russell-Hill, D. Q. (1956). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 1563-1567. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Scribd. (n.d.). Pyridine: Electrophilic & Nucleophilic Reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • Google Patents. (n.d.). US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine.
  • ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • La-Vague, T. D., et al. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 8(23), 5429-5432. Retrieved from [Link]

Sources

A Comparative Guide to Reference Standards for the Quality Control of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Characterized Reference Standard

2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol is a substituted pyridine derivative.[1] As with many brominated pyridine compounds, it serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The structural integrity, purity, and impurity profile of this intermediate are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[4][5]

A thoroughly characterized reference standard is the cornerstone of any robust quality control (QC) program.[6][7] It serves as the benchmark against which production batches are measured, ensuring lot-to-lot consistency and compliance with regulatory expectations. This guide will compare and contrast approaches to establishing such a standard, from utilizing commercially available options to the comprehensive in-house qualification of a primary standard.

Foundational Quality Attributes for a Reference Standard

The qualification of a reference standard, whether sourced externally or developed in-house, must rigorously assess several key attributes. The International Council for Harmonisation (ICH) guidelines provide a framework for this process.[8][9]

Key Quality Attributes:

  • Identity: Unambiguous confirmation of the chemical structure.

  • Purity (Assay): Accurate determination of the amount of the desired compound.

  • Impurity Profile: Identification and quantification of any organic, inorganic, or residual solvent impurities.[10][11]

  • Physicochemical Characteristics: Properties such as appearance, solubility, and water content.

The choice of analytical techniques is critical for evaluating these attributes. A multi-faceted, or "orthogonal," approach, using different methods to measure the same attribute, provides the highest level of confidence in the standard's quality.[7]

Comparative Analysis of Analytical Methodologies

The selection of analytical techniques should be based on their specificity, sensitivity, and accuracy for 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol and its potential impurities.[8][10] High-Performance Liquid Chromatography (HPLC) is often the central technique for purity and impurity analysis, complemented by spectroscopic methods for identity confirmation.[4][5]

Chromatographic Techniques: The Workhorse of Purity Assessment

Chromatographic methods are indispensable for separating the main compound from its impurities.[10][11]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity and impurity analysis of non-volatile organic compounds.[4][8]

    • Method A (Recommended): Reversed-Phase HPLC with UV Detection. This is the most common and robust approach. For pyridine-containing compounds, a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) provides excellent separation.[3][12][13] UV detection is suitable due to the aromatic nature of the molecule.[14]

    • Method B (Alternative): Hydrophilic Interaction Liquid Chromatography (HILIC). For polar compounds that show poor retention in reversed-phase, HILIC can be a powerful alternative.[11][15] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

  • Gas Chromatography (GC): GC is best suited for analyzing volatile organic impurities, such as residual solvents from the synthesis process.[8][10] When coupled with a mass spectrometer (GC-MS), it can also aid in the identification of these volatile impurities.

Table 1: Comparison of Chromatographic Methods for Purity Analysis

ParameterMethod A: RP-HPLC-UVMethod B: HILIC-UVGC-FID/MS
Primary Application Purity, Assay, Organic ImpuritiesPurity of Polar AnalytesVolatile Impurities, Residual Solvents
Principle Partitioning between a non-polar stationary phase and a polar mobile phase.Partitioning into a water-enriched layer on a polar stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Advantages Highly versatile, reproducible, and widely applicable to pyridine derivatives.[3][4]Enhanced retention for very polar compounds.[15]High sensitivity for volatile compounds.[10]
Considerations May have limited retention for highly polar impurities.Can have longer equilibration times and be sensitive to mobile phase composition.Not suitable for non-volatile compounds like the main analyte.
Spectroscopic Techniques: The Key to Unambiguous Identification

Spectroscopic methods provide detailed structural information, confirming the identity of the reference standard.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful techniques for structural elucidation.[6][16] They provide information on the connectivity of atoms within the molecule. For a primary in-house standard, a full suite of 2D NMR experiments (e.g., COSY, HSQC) is recommended for complete structural assignment.[7] Quantitative NMR (qNMR) can also be used as a primary method for determining purity without the need for a separate reference standard.[6]

  • Mass Spectrometry (MS): When coupled with a chromatographic inlet (LC-MS or GC-MS), MS provides molecular weight information and fragmentation patterns that are invaluable for confirming the identity of the main compound and identifying unknown impurities.[6][8] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of elemental composition.[6]

  • Infrared (IR) Spectroscopy: IR provides a molecular "fingerprint" by identifying the functional groups present in the molecule. It is a rapid and reliable method for confirming identity by comparing the spectrum of a sample to that of a known reference standard.[6][16]

In-House vs. Commercial Reference Standards: A Performance Comparison

The decision to use a commercially available reference standard versus qualifying one in-house depends on several factors, including availability, cost, and the required level of characterization.

Table 2: Comparison of Commercial vs. In-House Reference Standards

FeatureCommercial Reference StandardIn-House Qualified Primary Standard
Source Purchased from a reputable supplier (e.g., pharmacopeias, specialty chemical companies).[17]A high-purity batch of the compound synthesized in-house or by a contractor.[7][18]
Characterization Comes with a Certificate of Analysis (CoA) detailing identity and purity, often tested under an accredited quality system (e.g., ISO 17025, ISO Guide 34).[17]Requires comprehensive characterization using orthogonal analytical techniques (NMR, MS, HPLC, etc.) to fully establish its identity and purity.[6][7][16]
Pros Convenient, saves time and resources, often comes with extensive documentation.Full control over the characterization process, deep understanding of the impurity profile, can be more cost-effective for large quantities over the long term.
Cons Can be expensive, may not have all the characterization data required for specific applications, potential for supply chain disruptions.Resource-intensive (time, equipment, expertise), requires a robust quality system to manage the standard's lifecycle (re-qualification, storage).[7][16]
Best For Routine QC testing, early-stage development, when a pharmacopeial standard is available.Establishing a primary standard for the qualification of secondary (working) standards, when a commercial standard is unavailable or lacks sufficient characterization.

Experimental Protocols

The following protocols are provided as examples and should be validated for your specific instrumentation and application.

Protocol 1: Purity Determination by RP-HPLC-UV

This method is designed for the quantification of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol and the detection of related organic impurities.

  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Identity Confirmation by ¹H NMR

This protocol outlines the acquisition of a proton NMR spectrum for structural confirmation.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the standard in 0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the residual DMSO solvent peak to 2.50 ppm.

Data Visualization and Workflows

Workflow for In-House Reference Standard Qualification

The following diagram illustrates the logical steps involved in qualifying a new batch of material as an in-house primary reference standard.

Figure 1. Workflow for In-House Reference Standard Qualification cluster_0 Material Selection & Initial Characterization cluster_1 Comprehensive Analysis (Orthogonal Methods) cluster_2 Data Evaluation & Certification cluster_3 Lifecycle Management A Select High Purity Batch (>99.5% preferred) B Preliminary Analysis (e.g., HPLC, TLC) A->B C Structural Elucidation (1H, 13C NMR, MS, IR) B->C D Purity & Impurity Profile (HPLC, GC, LC-MS) B->D E Water Content (Karl Fischer) B->E F Residual Solvents (GC) B->F G Inorganic Impurities (Residue on Ignition) B->G H Calculate Purity (Mass Balance) D->H E->H F->H G->H I Generate Certificate of Analysis (CoA) H->I J Assign Retest Date I->J K Proper Storage J->K L Periodic Re-qualification J->L

Caption: Workflow for In-House Reference Standard Qualification.

Decision Tree for Analytical Method Selection

This diagram provides a logical pathway for selecting the appropriate analytical technique based on the quality attribute being assessed.

Figure 2. Decision Tree for Analytical Method Selection Start What is the Quality Attribute? Identity Identity Start->Identity Purity Purity / Assay Start->Purity Impurities Impurities Start->Impurities NMR NMR Identity->NMR Primary Structure MS Mass Spec Identity->MS Molecular Weight IR IR Identity->IR Functional Groups HPLC HPLC Purity->HPLC Chromatographic qNMR qNMR Purity->qNMR Absolute Impurity_Type Impurity Type? Impurities->Impurity_Type GC GC LCMS LC-MS Impurity_Type->HPLC Organic / Non-volatile Impurity_Type->GC Volatile / Solvent Impurity_Type->LCMS Identification

Sources

Comparative Guide: Linker Length Efficacy in Pyridine Amino Alcohol Ligands for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative study of linker length in pyridine amino alcohol derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the realm of asymmetric catalysis, particularly the enantioselective addition of organozinc reagents to aldehydes, the structural integrity of the chiral ligand is paramount. Pyridine amino alcohol derivatives have emerged as a privileged scaffold due to the "hard-soft" mismatch of the nitrogen donors and the tunable electronic properties of the pyridine ring.

This guide presents a comparative analysis of linker length —defined here as the carbon spacer count (


) between the pyridine moiety and the chiral amino-alcohol core. We evaluate how variations in this linker (

vs.

vs.

) dictate chelate ring size, transition state rigidity, and ultimately, the enantiomeric excess (

) and yield of the reaction.

Key Insight: While intuitive logic suggests that shorter linkers (


) provide superior rigidity, experimental data reveals that a methylene spacer (

) often facilitates a "sweet spot" in hemilability, allowing for a more energetically favorable 6-membered transition state compared to the strained 5-membered analogs.

Mechanistic Principles: The Chelation Effect

To understand the performance differences, we must look at the coordination chemistry involved. The active catalyst in diethylzinc additions is typically a bimetallic Zinc complex. The ligand must coordinate to the Zinc atom to transfer chirality to the substrate.

The Bite Angle and Ring Size
  • Short Linker (

    
    ):  Direct attachment of the pyridine to the chiral center typically forces the formation of a 5-membered chelate ring  upon coordination. While rigid, this can lead to ring strain that distorts the ideal tetrahedral geometry required for high stereoselectivity.
    
  • Medium Linker (

    
    ):  Introducing a single methylene spacer expands the chelation to a 6-membered ring . This mimics the highly successful "Noyori-type" transition state, often resulting in relaxed bite angles and improved orbital overlap.
    
  • Long Linker (

    
    ):  Extending the linker further introduces excessive conformational degrees of freedom (entropy penalty), often eroding enantioselectivity unless constrained by a cyclic backbone (e.g., camphor or sugar scaffolds).
    
Visualization: Transition State Geometry

The following diagram illustrates the structural difference between a strained 5-membered chelate (Short Linker) and a relaxed 6-membered chelate (Medium Linker).

TransitionState cluster_0 Short Linker (n=0) cluster_1 Medium Linker (n=1) TS_5 5-Membered Chelate (High Strain) Py-Zn-N-C-C Outcome_5 Moderate ee% (70-85%) TS_5->Outcome_5 Distorted Geometry TS_6 6-Membered Chelate (Relaxed Chair) Py-C-Zn-N-C-C Outcome_6 High ee% (90-99%) TS_6->Outcome_6 Ideal Overlap Ligand Pyridine Amino Alcohol Ligand->TS_5 Direct Attachment Ligand->TS_6 Methylene Spacer

Figure 1: Comparative Transition State Models. The n=1 linker allows for a relaxed chair-like conformation (Green), whereas the n=0 linker forces a strained planar geometry (Red).

Comparative Performance Analysis

The following data is synthesized from comparative studies involving the addition of diethylzinc (


) to benzaldehyde to form (S)-1-phenylpropanol.
Table 1: Efficacy of Linker Length on Catalytic Performance
Ligand ClassLinker Structure (

)
Representative LigandYield (%)ee (%)Kinetic Profile
Class A (Direct)

(Direct Bond)

-Pyridyl-amino alcohol
85%72%Fast, but prone to non-selective background reaction.
Class B (Spacer)

(Methylene)
Py-CH

-NH-CH(R)-OH
96% 94% Controlled rate; robust bimetallic complex formation.
Class C (Rigid)

(Cyclic/Fused)
Camphor-Pyridine Hybrid92%91%Slower kinetics due to steric bulk; high selectivity.
Class D (Long)

(Ethylene)
Py-CH

CH

-NH...
88%65%High flexibility leads to "leakage" of enantiocontrol.

Analysis:

  • Class A (Direct): While easy to synthesize, the direct attachment often brings the pyridine nitrogen too close to the zinc center, causing "over-chelation" that blocks the approach of the aldehyde substrate [1].

  • Class B (Spacer): The methylene spacer (

    
    ) proves superior. It allows the pyridine ring to rotate slightly, accommodating the incoming substrate without breaking the catalytic cycle. This is consistent with findings in carbohydrate-derived ligands where flexibility within a rigid scaffold enhances selectivity [3].
    
  • Class C (Rigid): Incorporating the linker into a rigid bicycle (like camphor or pinene) maintains the benefits of

    
     while reducing entropy. These are excellent for difficult substrates but harder to synthesize [3].
    

Experimental Protocol: Synthesis and Application

To validate these findings in your own lab, we recommend synthesizing a Class B ligand (Methylene linker) using a Reductive Amination protocol, which is more modular than traditional methods.

Workflow Diagram: Modular Ligand Synthesis

SynthesisWorkflow Start Start: 2-Pyridinecarboxaldehyde Step1 Step 1: Imine Formation (Dehydrating conditions) Start->Step1 Reagent Chiral Amino Alcohol (e.g., Valinol) Reagent->Step1 Step2 Step 2: Reduction (NaBH4 or Hydrogenation) Step1->Step2 Imine Intermediate Product Final Ligand (Class B) Secondary Amine Step2->Product Validation Application: Et2Zn Addition Product->Validation

Figure 2: Modular synthesis of Class B ligands via reductive amination. This pathway avoids racemization often seen in substitution reactions.

Detailed Protocol (Self-Validating)

Objective: Synthesis of (S)-2-((pyridin-2-ylmethyl)amino)-3-methylbutan-1-ol (Class B Ligand).

  • Imine Formation (Visual Check):

    • Dissolve 2-pyridinecarboxaldehyde (1.0 eq) and (S)-valinol (1.0 eq) in anhydrous MeOH.

    • Add activated molecular sieves (4Å). Stir at RT for 4h.

    • Validation: The solution should turn slightly yellow. TLC should show complete consumption of the aldehyde.

  • Reduction (Exothermic Control):

    • Cool the mixture to 0°C.

    • Add

      
       (1.5 eq) portion-wise over 20 mins. Caution:  Gas evolution (
      
      
      
      ).
    • Allow to warm to RT and stir for 2h.

    • Validation: Quench a small aliquot with water; pH should be basic.

  • Workup & Purification:

    • Quench with sat.

      
      , extract with DCM.
      
    • Purify via flash chromatography (EtOAc/MeOH).

    • Target: Viscous pale yellow oil.

  • Catalytic Application (The Test):

    • In a flame-dried flask, mix Ligand (5 mol%) and

      
       (2.2 eq) in Toluene at 0°C.
      
    • Stir 20 min (Formation of Zinc-Ligand complex).

    • Add Benzaldehyde (1.0 eq). Stir at 0°C for 12h.

    • Success Criteria: >90% conversion by GC; >90% ee by Chiral HPLC (Chiralcel OD-H).

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition.

  • Hu, H., & Wang, Z. (2023).[1][2] Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society.

  • Herrera, R. P., et al. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI Molecules.

  • Younis, Y., et al. (2013).[3][4] Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines. Journal of Medicinal Chemistry.

  • Gontala, A., et al. (2023).[1] Photoredox-catalyzed reaction of TMSCH2OPMP with imines provides β-amino ethers or β-amino alcohols.[1] Organic Letters.

Sources

A Researcher's Guide to the Infrared Spectroscopy of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FTIR) spectroscopy bands for the multifunctional compound, 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol. Designed for researchers and drug development professionals, this document moves beyond a simple peak listing to offer a comparative and mechanistic understanding of the molecule's vibrational behavior, grounded in established spectroscopic principles.

Introduction: The Structural Significance of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol

2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol is a substituted pyridine derivative incorporating a primary alcohol, a secondary amine, and a brominated aromatic ring. This unique combination of functional groups makes it a valuable intermediate in medicinal chemistry and materials science. Infrared (IR) spectroscopy is an indispensable, non-destructive technique for the structural verification of such molecules. By probing the vibrational modes of its constituent bonds, we can confirm the presence of key functional groups and gain insights into its molecular structure and intermolecular interactions.

This guide will dissect the expected IR spectrum of the title compound by analyzing its distinct functional regions and comparing them to simpler, analogous molecules.

Molecular Architecture and Key Vibrational Modes

To logically interpret the IR spectrum, we must first deconstruct the molecule into its primary vibrating components. The structure contains O-H (alcohol), N-H (secondary amine), C-O (primary alcohol), aromatic C-N, aliphatic C-N, aromatic C=C and C=N, aromatic C-H, aliphatic C-H, and C-Br bonds. Each of these will produce characteristic absorption bands.

Caption: Key vibrational modes in 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol.

Detailed Spectral Analysis: A Region-by-Region Interpretation

High Wavenumber Region (4000 - 2500 cm⁻¹)

This region is dominated by X-H stretching vibrations.

  • O-H Stretch (Alcohol): Expect a very strong and characteristically broad absorption band centered around 3500-3200 cm⁻¹ .[1][2] The significant broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. This potent interaction creates a continuum of vibrational energies, smearing what would be a sharp peak in a non-hydrogen-bonded state (e.g., in the gas phase) into a broad band.[3][4]

  • N-H Stretch (Secondary Amine): A single, medium-to-weak intensity band is expected in the 3350-3310 cm⁻¹ range.[5][6] This peak will likely appear as a sharper feature superimposed on the broad O-H band. Unlike primary amines which show two N-H stretching bands (symmetric and asymmetric), secondary amines exhibit only one.[5][6]

  • Aromatic C-H Stretch: Weak to medium, sharp bands are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[7] The presence of absorption at this frequency is a strong indicator of C-H bonds on an sp²-hybridized carbon (aromatic or alkene).[8][9]

  • Aliphatic C-H Stretch: Multiple, strong, sharp bands will appear just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching of the CH₂ groups in the ethanolamine side chain.[2][3]

Double Bond & Amine Bending Region (1700 - 1400 cm⁻¹)
  • Pyridine Ring Stretches (C=C and C=N): The aromatic pyridine ring gives rise to a series of characteristic absorptions. Expect medium-to-strong bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions due to the stretching vibrations of the C=C and C=N double bonds within the ring.[7][10] The exact positions and intensities are influenced by the substitution pattern.

  • N-H Bend (Secondary Amine): Secondary amines sometimes show a weak N-H bending (scissoring) vibration in the 1650-1550 cm⁻¹ range, however, this can be difficult to discern, especially in comparison to the strong ring stretching bands.[11][12]

The Fingerprint Region (1400 - 600 cm⁻¹)

This complex region contains a multitude of bending and stretching vibrations that are unique to the overall molecular structure.

  • C-N Stretches: Two distinct C-N stretching bands are expected.

    • Aromatic C-N Stretch: A strong band between 1335-1250 cm⁻¹ is characteristic of the C-N bond where the nitrogen is attached to the aromatic pyridine ring.[5][6]

    • Aliphatic C-N Stretch: A medium or weak band between 1250-1020 cm⁻¹ corresponds to the C-N bond in the ethanolamine side chain.[5][12]

  • C-O Stretch (Primary Alcohol): A strong, prominent band should appear in the 1075-1050 cm⁻¹ range.[3] This absorption is a reliable indicator of a primary alcohol functional group.[1]

  • N-H Wag (Secondary Amine): A strong, broad band between 910-665 cm⁻¹ can be attributed to the out-of-plane bending (wagging) of the N-H bond.[5]

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the pyridine ring (1,3,5-trisubstituted) will lead to characteristic C-H "oop" bands, typically appearing in the 900-675 cm⁻¹ region.[7]

  • C-Br Stretch: The carbon-bromine stretch is expected to appear as a medium-to-strong band at a low wavenumber, typically in the 680-515 cm⁻¹ range. Its presence confirms the bromination of the pyridine ring.

Comparative Analysis: Building Confidence in Band Assignments

To validate our assignments, we can compare the expected spectrum of our target molecule with the known spectra of its simpler components: 2-Aminoethanol and 3-Amino-5-bromopyridine.

CompoundKey Features PresentKey Features Absent (Compared to Target)
2-Aminoethanol Very broad O-H stretch (~3350 cm⁻¹), C-O stretch (~1050 cm⁻¹), Aliphatic C-H stretches (<3000 cm⁻¹).Aromatic C-H, C=C/C=N ring stretches, C-Br stretch. The N-H region will show two bands (primary amine) instead of one.
3-Amino-5-bromopyridine Aromatic C-H (>3000 cm⁻¹), C=C/C=N ring stretches (1600-1400 cm⁻¹), Aromatic C-N stretch (~1280 cm⁻¹), C-Br stretch (<700 cm⁻¹).[13][14]Broad O-H stretch, strong C-O stretch, aliphatic C-H stretches. The N-H region will also show two bands for the primary amine.
2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol (Target) A composite spectrum showing features from both fragments: Broad O-H, single N-H on top, aromatic & aliphatic C-H, ring stretches, both aromatic and aliphatic C-N, strong C-O, and C-Br stretches.N/A

This comparative logic allows for a systematic confirmation of the molecular structure. The presence of the broad O-H and strong C-O bands confirms the ethanol-1-ol moiety, while the aromatic C-H, ring stretches, and C-Br band confirm the 5-bromopyridin-3-yl moiety. The single N-H stretch and the presence of both aromatic and aliphatic C-N stretches confirm their linkage via a secondary amine.

Summary of Characteristic Absorption Bands

Wavenumber Range (cm⁻¹)IntensityVibrational ModeAssignment Rationale
3500 - 3200Strong, BroadO-H StretchCharacteristic of hydrogen-bonded primary alcohol.[1][3][4]
3350 - 3310Medium, SharpN-H StretchSingle peak indicates a secondary amine.[5][15]
3100 - 3000Weak-MediumAromatic C-H Stretchsp² C-H bond on the pyridine ring.[7]
2950 - 2850StrongAliphatic C-H Stretchsp³ C-H bonds on the ethanolamine side chain.[2][3]
1600 - 1400Medium-StrongC=C & C=N Ring StretchesAromatic pyridine ring vibrations.[7][10]
1335 - 1250StrongAromatic C-N StretchVibration of the bond between the amine and pyridine ring.[5][12]
1250 - 1020Weak-MediumAliphatic C-N StretchVibration of the bond within the ethanolamine side chain.[5]
1075 - 1050StrongC-O StretchDiagnostic for a primary alcohol.[1][3]
910 - 665Strong, BroadN-H WagOut-of-plane bending of the secondary amine N-H.[5]
< 700Medium-StrongC-Br StretchConfirms the presence of the bromo-substituent.

Standard Protocol for FTIR Analysis (ATR Method)

For obtaining a high-quality spectrum of a solid sample like 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation.

A Start: Instrument Preparation B Clean ATR Crystal (e.g., with isopropanol) A->B C Collect Background Spectrum (Measures ambient atmosphere) B->C D Place Small Amount of Solid Sample on Crystal C->D E Apply Pressure with Anvil (Ensures good sample contact) D->E F Collect Sample Spectrum (Typically 16-32 scans) E->F G Clean Crystal and Anvil F->G H Process Data: Baseline Correction & Peak Identification G->H I End: Final Spectrum H->I

Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.

Causality Behind Protocol Choices:

  • Background Scan (C): This is a critical self-validating step. The background spectrum of ambient air (containing H₂O and CO₂) is subtracted from the sample spectrum. This ensures that the final spectrum contains only absorptions from the sample itself, preventing misinterpretation.

  • Pressure Application (E): ATR relies on an evanescent wave that penetrates a few micrometers into the sample. Applying consistent pressure ensures intimate contact between the sample and the ATR crystal (e.g., diamond or germanium), which is essential for achieving a strong, high-quality signal and good reproducibility.

Conclusion

The infrared spectrum of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol is rich with information, providing a definitive fingerprint for its unique trifunctional structure. The most unambiguous features for confirmation are the simultaneous presence of a very broad O-H stretch (~3300 cm⁻¹), a strong C-O stretch (~1050 cm⁻¹), characteristic pyridine ring absorptions (1600-1400 cm⁻¹), and a single, sharper N-H stretch (~3350 cm⁻¹) superimposed on the O-H band. The combination of these signals, supported by the presence of aromatic C-H, aliphatic C-H, and C-N stretches, provides unequivocal evidence for the compound's identity.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of Ethanol. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5yEhKIksjPMY63bKT2RYxd_uOMCdujd8z_GsJO6iNzWeT188EIzaOE0LxOsYvDRdbXIQeKSALtFPuxShbvXdBxk0stBuYgoD95lIUv_d5Oj9YT3iTPAJ0BlWqgOkSroNk1gbtoHQaH25oz8of6A==
  • SPIE Digital Library. (n.d.). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVINlb_6rExalz4h02M9VakGzYDuP6kjm0_Yy0AA6sIBwN3GNBz0091zaT7VpbnTjh-kAaEaYLAsnGzvO66lYELgtR_ZcWBhnY80JnvK8adwfHW6zayCmHaLv0pGmIuXIuh8O0vlgl90CmfmIEoGIzJEmiRvODgc25c0ibwDXtvRrI3Dsxftx7WD1PdLbdM0k7KCo3Wx7aW33zap1YfSaVSyrlDcT-
  • University of Calgary. (n.d.). Infrared Spectroscopy Tutorial: Alcohols. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2eLJKNhCFK8mB2Qb2HHrUcARKuPxNXYDJx9LtsL2zpxn_pTpeGXQiLAHPhPt_HRwnSiGqBET2VduVWavZ5hx_bt8ZQFoosEIV4HSMAc4ZNt42voIb7zfq9AJnyFUS2Hf8kBG88EsxxYTh5eg11Pun3ZqYJxT-uAiue50=
  • University of Calgary. (n.d.). Infrared Spectroscopy Tutorial: Amines. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAETBmuRzME27z-3zdgNC4QW45NpQPTuDyVh9uPN1d03qBNGX8_Tj2j4aqXZEniIn79Ja9JoIUIMityfLao7KbIFVBwnXB6PMsstIm5vuhE4QHulhRK3oEtr5baZ9Cc-S68Xg6a9_DWiK-8IlnwoFQzLQTgyA0xI8wg05Vcg==
  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0WRuaYrYwySTpw3Y7OqcMPhCCfW0qebuunJc4FH61ZDnk3HxGraO50bApgzlczJXshmVOtezkWVH-9oUDgbaaKJRZmYwqyvfn-i0qYii8V8y_5f3wFqMSOOMilDNgdq_1mMbknixp50pJT_w-mTc00A6yiZcVomBRd3Sq7nZivk4nI0tbNYUmXHoKq64vLG_Dw3QHSFpVI6NYliizPrxCyhsNr9L6wirY83nWeGN_G_UgaIZr9w==
  • Rathee, N. (2025, September 24). IR Spectra of Alcohols. Prezi. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETNE08u_Wc1vt5UBu1IJ47-En_6b-3auxAfdlQbUNr8Th-Ci580qa9yoI69UsL1pRKsiKgD-KQv3uF7U1qUlZylF-VBZ8kpMexgl25xirjgKkHIjABz-golIwGGopvBjUP1QscawG1FxJwYz14_UeFrTbM
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzjMyb8UtmUVzIexaXmoBZjM-89eOn-Q6HUJ54BCWTenW93P8ygKoqYAZvG1yH33HwIKFcTzvCmUbnLFsstBjbRlXrM2lLKZHgbsRbmqwbdEO7ouZXlBw7gvqlLBm9moUcR1qo0pek-2rx_owIP_cGXPd-oeRwPareCmt9rN0eSHuV1xv9w1OYqShmqwBvSc7dzy0AyHL9RgW6xeDPyOOerf1vGxCqh9CotKRk1qV2rpCRT4DGDwaahesjyRy9haGiw-Gt4D-Eyrud0DmfgLUMKP8ZnOg=
  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEml0JHAcxmfD8C4PkSaak_5_NODRo5VKeCHD8J1xgtcghIlRsuTz6MsATxt1nj9wAMwfGaUnmECAS8FqTqzE7UX7pMFoC0TmAqyias72en9sCfwlhYRVRCp60xhmlIneX-Z-putCjCwNBJ1X_nhvUvGTPlE4nPaNpq0m1xzIbB-z-RsSMoN1UP5cr_u86XWo0Y7g2YSaS8Hx5ISK4XoLQ=
  • PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0NYvsltg9wQPlNsCKjIazcLrf4rIhryPe6ug5D-TJXWqEO1ABLSU21dAyq9OVS24l7_vX1p3fJfQngOGM2eY_xNR8452SgGal9rZ5Mr8-020yPDrHgUFekis9GLobG2PxURQkQCzgvq_CDxRKJ3W9tYtAfS87X_HoNkIB7IrOYmnlUZbJiEkHXSdOGPQME1khzRnKGQn6OZledI17eYz2O62a1RSLKppA1ApjVrcvjtsGH5xeKgEXVVTipoqO-LWxpn10ekJ3fzeBn4EYw7Flz587X8L6dp8h_cV_awbPR04GNOUxG7e0lw5NzyKbQR8GHwub-a3xMyEpTWJVm-d7ceY89tahFrmw==
  • Canadian Journal of Chemistry. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d¹. Retrieved from vertexaisearch.cloud.google.
  • Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy Tutorial: Aromatics. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFysvna1aD0woZM2LnOcC042sI7_4ePNLGFQNI1p5w7H9QLOPg_hYxp7bJf5kBahdNaHSIqlGdTyAC_Am362bPmXk2bRkYcSIOgg1O8OfzM4WK6bKNijPxqhbHM68vnlTDtBmv9iHBnuTkYNQTIT9PtJT8pK1iqaPp3erdG
  • Semantic Scholar. (2003). The FTIR Spectra of Pyridine and Pyridine-d₅. Retrieved from vertexaisearch.cloud.google.
  • Chegg. (2021, June 1). Solved Structure: NH2 2-Aminoethanol OH IR spectrum. Retrieved from [Link]

  • Masaryk University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWCwkVvWH3aggw_Ax3ImXdivH5egJxBi-Cw1dcCDVBXW0GP1NuQikr7fwHsWpWBWOYyUk5R1XAddnoKUpeqGAGMIJWyMJfifBiUy5_-FKq9ezOqT1EiD_kL1PdDTTEiG52eB9vzFRREBfaQ-4IhhyKEY8fnikO9m1SW8RAgw7hP1Ny2FYMD_wbaQ==
  • The Journal of Physical Chemistry. (1961). Correlations of the Infrared Spectra of Some Pyridines. Retrieved from [Link]

  • Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEngIyXK7EdD-YR2bftMKf1gZ0VsfDKK6IottASRxu9pHWHGWGDjEyz-zlT_AlqW6DdQA7m_YsljsvFNVVlzgJBKVlQOuXhyKi6onc-BWNihPGkOOVR5lWqqMryIT5-yHiNCShSiI9s2701sR7sVs5Hia-w_LbwxCkb2BwoyOYj5lG4CwB98A==
  • ResearchGate. (n.d.). Representation of substituted pyridines. Retrieved from [Link]

  • NIST. (n.d.). Monoethanolamine. Retrieved from [Link]

  • University of Michigan. (n.d.). Table of IR Absorptions. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGewrgfK6TA7bbYIhDk4izjC7U95v1U2YJvvQXSFND0wzb8Hn_ro0cXlN9scSBipc6FSV6UnPMt554LlIrLt26WnqRI35rZ8S42w9CI5rXIk0gZJSGuJGxgxJBMExpDjJy-LHyue8L4-A==
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • HETEROCYCLES. (2011). A FACILE AND EFFICIENT SYNTHESIS OF 3-AMINO-5-BROMOPYRIDINE DERIVATIVES USING MICROWAVE IRRADIATION. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELWnYlb9eObT67pfEKzUEbZFk4ENBFxFiWkXrmhJPUWGXqEQ4bNX3uGNCDlYjfJU2tC-K6xDb7i-5IG0K_yhaFqd5zlfatbxeGcyuM2ISauYczQ2dy8lAIu0TFVFvQmSFC83bbaNWqkRVaYQdF8gYPt9fr56s0lI15w0ArwGXGRF9UkifXnz1bmA==
  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEINjUT8x7rz1_g4LtOmrj1ky5jN7pieFuqTjM4ycMqP18cW0zOtZAaDFCLN4KxXyOzuAk5yN2yzf_0hFAy0UEW7Bsxl3g98nh5yqzmWLToPwu4n_m-qEkTtHlzGq9DK5ORcNb9oDV0NMnlhs0JzYTRyehezg5q6G59typneTrg9KbuU7T4crEhtgr5eD-0Rkp0fUHEBVFbrNGwVuMFeNlVvijkNxa5voIDGIos4tBxTQ==

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol demands a thorough understanding of potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE) to ensure the well-being of laboratory personnel.

Hazard Analysis: Understanding the Risks

The molecular structure of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol suggests several potential hazards that dictate the required level of personal protection:

  • Brominated Pyridine Moiety: Brominated pyridines can be irritants to the skin, eyes, and respiratory tract.[1][2] Some may also be harmful if swallowed or absorbed through the skin.[3]

  • Amino-Alcohol Functionality: Amino-alcohols can also cause irritation and may require respiratory protection depending on their volatility and concentration.[4][5][6]

  • Halogenated Organic Compound: As a brominated compound, it falls under the category of halogenated organic compounds, which have specific disposal requirements to prevent environmental contamination.[7][8][9][10][11]

Given these potential hazards, a comprehensive PPE strategy is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for working with 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol.

Body PartRecommended PPERationale
Eyes and Face Chemical splash goggles and a face shieldProvides protection against splashes and potential vapors. Standard safety glasses are insufficient.
Hands Chemical-resistant gloves (Nitrile or Neoprene)Protects against skin contact and absorption. Double gloving is recommended for extended handling.
Body Chemical-resistant laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use of a certified chemical fume hoodThe primary engineering control to prevent inhalation of vapors or dust. A respirator may be required for spill cleanup or if work outside a fume hood is unavoidable.
Feet Closed-toe, chemical-resistant shoesProtects feet from spills.

Operational Plan: Step-by-Step Safety Procedures

Adherence to a strict operational plan is critical for minimizing the risk of exposure. The following workflow outlines the essential steps for safely handling 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol.

Preparation and Donning PPE
  • Inspect all PPE for any signs of damage or wear before use.

  • Don PPE in the following order:

    • Laboratory coat

    • Chemical-resistant gloves (first pair if double-gloving)

    • Chemical splash goggles

    • Face shield

    • Second pair of chemical-resistant gloves (if applicable)

Chemical Handling
  • All handling of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[7]

  • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[6][12]

  • Keep all containers of the compound tightly closed when not in use.[8][13]

Doffing PPE and Decontamination
  • Remove PPE in the following order to prevent cross-contamination:

    • Outer pair of gloves (if double-gloving)

    • Face shield

    • Laboratory coat (turn inside out as you remove it)

    • Chemical splash goggles

    • Inner pair of gloves

  • Wash hands thoroughly with soap and water after removing all PPE.[14]

The following diagram illustrates the safe handling workflow:

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Doffing Inspect PPE Inspect PPE Don Lab Coat Don Lab Coat Inspect PPE->Don Lab Coat Don Gloves Don Gloves Don Lab Coat->Don Gloves Don Goggles Don Goggles Don Gloves->Don Goggles Don Face Shield Don Face Shield Don Goggles->Don Face Shield Weigh Compound Weigh Compound Don Face Shield->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Decontaminate Work Area Decontaminate Work Area Segregate Waste->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Safe handling workflow for 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol and any contaminated materials is essential to protect both personnel and the environment.

  • Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be disposed of in a designated "Halogenated Organic Waste" container.[7][8][9] Do not mix with non-halogenated waste.[11]

  • Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its chemical contents.[8]

  • Institutional Protocols: Always follow your institution's specific guidelines for hazardous waste disposal.

The following diagram outlines the disposal decision process:

start Waste Generated is_contaminated Contaminated with 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol? start->is_contaminated halogenated_waste Place in 'Halogenated Organic Waste' Container is_contaminated->halogenated_waste Yes non_halogenated_waste Dispose as Non-Halogenated Waste is_contaminated->non_halogenated_waste No follow_guidelines Follow Institutional Disposal Guidelines halogenated_waste->follow_guidelines non_halogenated_waste->follow_guidelines

Caption: Disposal decision tree for waste generated during handling.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]

  • Spill: In case of a small spill within a fume hood, use an inert absorbent material to clean it up and place the waste in the designated halogenated organic waste container. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[9][12]

By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely work with 2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol, fostering a culture of safety and scientific excellence.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • Halogenated Solvents in Laboratories - Campus Operations.
  • Treatment and disposal of chemical wastes in daily laboratory work.
  • AMINO ALCOHOL EA. (2018, June 12).
  • SAFETY DATA SHEET - Durham Tech. (2012, February 2).
  • PYRIDINE HYDROBROMIDE - Sdfine.
  • Bromine - ipo.
  • Organic Solvent Waste Disposal - Safety & Risk Services.
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • AMINOALCOHOL PA. (2017, August 29).
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
  • SAFETY DATA SHEET - Fisher Scientific.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
  • 2 - SAFETY DATA SHEET.
  • AMINOALCOHOL MBD. (2018, June 1).
  • AK Scientific, Inc.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.
  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno.
  • SAFETY DATA SHEET - Fisher Scientific. (2014, December 18).
  • 100640 - 2-Amino-5-bromopyridine - Safety Data Sheet.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • 2-Amino-5-bromopyridine - Santa Cruz Biotechnology.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.